2-(Piperidin-4-ylmethyl)pyridine
Description
The exact mass of the compound 2-(Piperidin-4-ylmethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Piperidin-4-ylmethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-ylmethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXARRSLNCQTCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811812-57-4 | |
| Record name | 2-[(piperidin-4-yl)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Physicochemical and Synthetic Profiling of 2-(Piperidin-4-ylmethyl)pyridine
Executive Summary
In modern medicinal chemistry, the strategic incorporation of basic, sp3-rich heterocycles is a proven tactic to improve the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and target binding affinity. 2-(Piperidin-4-ylmethyl)pyridine (CAS: 811812-57-4) is a highly versatile bifunctional building block [1]. Featuring both an sp3-hybridized piperidine nitrogen and an sp2-hybridized pyridine nitrogen, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including phosphatidylinositol 3-kinase (PI3K) inhibitors and euchromatic histone-lysine N-methyltransferase (EHMT1/EHMT2) modulators [2, 3].
This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, structural causality, and field-proven protocols for its synthetic integration and analytical validation.
Physicochemical Parameters & Structural Causality
The molecular formula of 2-(Piperidin-4-ylmethyl)pyridine is C11H16N2 , corresponding to a molecular weight of 176.26 g/mol [4]. The precise atomic composition dictates its behavior in both synthetic environments and biological systems.
Quantitative Data Summary
| Parameter | Value | Causality / Significance in Drug Design |
| Chemical Formula | C11H16N2 | Provides a balanced ratio of lipophilic carbon framework to polar nitrogen atoms, optimizing cell permeability. |
| Molecular Weight | 176.263 g/mol | Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5 (MW < 500 Da) in the final drug candidate. |
| Monoisotopic Mass | 176.13135 Da | Critical for high-resolution mass spectrometry (HRMS) validation; expected protonated adduct [M+H]+ at m/z 177.1386 [5]. |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | Low TPSA ensures excellent membrane permeability, making it suitable for central nervous system (CNS) targeting if required [1]. |
| LogP (Predicted) | ~1.95 | Moderate lipophilicity ensures a balance between aqueous solubility and lipid bilayer partitioning. |
Causality in Structural Design
The architecture of C11H16N2 is not merely a scaffold; it is a functional tool. The secondary amine of the piperidine ring is highly nucleophilic, making it the primary site for functionalization (e.g., alkylation, acylation, or Buchwald-Hartwig amination). Conversely, the pyridine ring acts as a hydrogen-bond acceptor and can participate in pi-stacking interactions within enzyme active sites (such as the ATP-binding pocket of kinases)[3]. The methylene bridge (-CH2-) between the two rings provides crucial conformational flexibility, allowing the molecule to adopt optimal binding geometries that rigid fused-ring systems cannot achieve.
Synthetic Utility & Integration Workflows
When integrating 2-(Piperidin-4-ylmethyl)pyridine into a larger drug scaffold, the secondary amine is typically reacted with an electrophilic core (e.g., an aryl halide or heteroaryl chloride).
Fig 1: Synthetic integration pathway of 2-(Piperidin-4-ylmethyl)pyridine into target inhibitors.
Protocol: Nucleophilic Aromatic Substitution (SNAr) Integration
This self-validating protocol describes the coupling of 2-(Piperidin-4-ylmethyl)pyridine with a generic heteroaryl chloride to build a kinase inhibitor precursor [2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the electrophilic heteroaryl chloride (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: Anhydrous DMF is chosen due to its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction, accelerating the rate.
-
-
Amine Addition: Add 2-(Piperidin-4-ylmethyl)pyridine (1.2 equiv) to the solution.
-
Causality: A slight excess of the amine ensures complete consumption of the more valuable electrophilic scaffold.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the piperidine nitrogen which would otherwise kill its nucleophilicity.
-
-
Thermal Activation: Heat the reaction mixture to 85 °C under a nitrogen atmosphere for 4–6 hours.
-
Self-Validating Check (In-Process Control): Monitor the reaction via LC-MS. Do not proceed to workup until the peak corresponding to the starting heteroaryl chloride has disappeared and a new peak corresponding to the product mass ([M+H]+) is dominant.
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Analytical Validation Protocol
To ensure scientific integrity, the identity and purity of 2-(Piperidin-4-ylmethyl)pyridine (whether purchased from vendors like Sigma-Aldrich or synthesized de novo) must be rigorously verified before use [4].
Fig 2: Self-validating analytical workflow for molecular weight and structural confirmation.
Protocol: LC-MS and NMR Confirmation
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.
-
Causality: Methanol ensures complete dissolution while being highly compatible with Electrospray Ionization (ESI).
-
-
System Blank (Self-Validation): Run a pure methanol blank injection first to establish a baseline and ensure the column is free of carryover.
-
Liquid Chromatography (LC): Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
-
Causality: Formic acid acts as an ion-pairing agent, improving peak shape for basic amines and facilitating protonation for positive-ion MS detection.
-
-
Mass Spectrometry (MS): Operate the mass spectrometer in ESI positive mode.
-
Expected Result: The exact molecular weight is 176.13135 Da. You must observe a dominant pseudo-molecular ion peak at m/z 177.13 corresponding to [M+H]+ [5].
-
-
Nuclear Magnetic Resonance (NMR): Dissolve 10 mg of the compound in CDCl3 or DMSO-d6.
-
Expected Result: The 1H-NMR spectrum must show distinct aromatic protons for the pyridine ring (4 protons, typically between 7.0–8.5 ppm) and aliphatic protons for the piperidine ring and methylene bridge (11 protons, between 1.0–3.0 ppm). The broad singlet for the secondary amine (NH) will exchange with D2O if a deuterium shake is performed (a self-validating structural proof).
-
References
- Google Patents. "WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors." World Intellectual Property Organization.
- Google Patents. "US8153629B2 - Pharmaceutical compounds (PI3K Inhibitors)." United States Patent and Trademark Office.
-
PubChemLite / LCSB. "811812-57-4 (C11H16N2) - PubChemLite." Université du Luxembourg. URL:[Link]
Introduction: Bridging Structure and Function in Drug Development
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-ylmethyl)pyridine
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. Understanding these characteristics is not merely an academic exercise; it is a critical predictive tool that informs every stage of development, from lead optimization to formulation. This guide provides an in-depth analysis of 2-(Piperidin-4-ylmethyl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.
This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a narrative that intertwines fundamental principles with practical, field-proven methodologies. We will explore not just what the properties of 2-(Piperidin-4-ylmethyl)pyridine are, but why they matter and how they are reliably determined. The protocols described herein are designed as self-validating systems, ensuring that researchers can generate data with the highest degree of confidence and integrity.
Molecular Identity and Structural Attributes
The foundational step in characterizing any compound is to confirm its identity and understand its structure. 2-(Piperidin-4-ylmethyl)pyridine is a bifunctional molecule, integrating a basic piperidine ring with an aromatic pyridine ring through a methylene bridge. This unique combination dictates its chemical behavior and interaction with biological systems.
Caption: Core structure of 2-(Piperidin-4-ylmethyl)pyridine.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 811812-57-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2][3] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Synonyms | 2-(4-piperidinylmethyl)pyridine | [2][3] |
| Physical Form | Powder |[2] |
Ionization Behavior (pKa): The Key to Physiological Solubility and Transport
The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter in drug development. It governs a molecule's charge state at a given pH, which directly influences its solubility, membrane permeability, and receptor binding. 2-(Piperidin-4-ylmethyl)pyridine possesses two basic nitrogen centers: the aliphatic amine of the piperidine ring and the aromatic nitrogen of the pyridine ring. Therefore, it will have two distinct pKa values.
-
The Piperidine Nitrogen: As a saturated heterocyclic amine, this nitrogen is more basic. The pKa of protonated piperidine is approximately 11.22.[4]
-
The Pyridine Nitrogen: The nitrogen in the aromatic pyridine ring is significantly less basic due to the sp² hybridization of the nitrogen and the delocalization of its lone pair of electrons within the aromatic system. The pKa of protonated 2-methylpyridine is approximately 5.94.[5]
The interplay of these two pKa values means the molecule can exist in three different protonation states depending on the pH of its environment (e.g., stomach, intestine, blood).
Caption: Protonation states of 2-(Piperidin-4-ylmethyl)pyridine.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for pKa determination due to its precision and direct measurement of ionic activity.[6] The method involves monitoring pH changes as a strong acid or base is added to a solution of the compound.[7][8]
Causality: The choice of potentiometry is deliberate. Unlike UV-spectrophotometric methods, it does not require the molecule to have a chromophore near the ionization center and is less susceptible to interference from impurities that may absorb UV light.[9] The self-validating nature of this protocol comes from the analysis of the full titration curve, where the inflection points directly correspond to the pKa values.[8]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25°C).[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in high-purity water to a concentration of approximately 1 mM.[8] If solubility is limited, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to aqueous conditions.[6]
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[7] This minimizes fluctuations in activity coefficients.
-
Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[8]
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa values are determined from the half-equivalence points on the titration curve. The first derivative (ΔpH/ΔV) plot can be used to accurately locate the equivalence points. At the half-equivalence point, pH = pKa.[10]
Lipophilicity (LogP/LogD): A Predictor of Permeability and Distribution
Lipophilicity, the affinity of a molecule for a non-polar environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 2-(Piperidin-4-ylmethyl)pyridine, the distribution coefficient (LogD) is more relevant as it considers all ionic species at a specific pH.[11]
Table 2: Lipophilicity Data
| Parameter | Value | Type | Source |
|---|
| LogP | 1.95 | Predicted |[1] |
Expert Insight: A LogP value around 2 suggests that the neutral form of the molecule has balanced solubility, a desirable trait. However, because the molecule will be predominantly protonated at physiological pH (7.4), its LogD₇.₄ will be significantly lower (more hydrophilic) than its LogP. This is a key consideration for predicting its behavior in vivo. According to Lipinski's Rule of Five, a successful drug candidate should generally have a LogP value not greater than 5.[11]
Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for LogP determination, considered the "gold standard".[11][12]
Causality: This direct measurement method is chosen for its accuracy when performed correctly.[12] It relies on allowing the analyte to reach true thermodynamic equilibrium between two immiscible phases (n-octanol and water/buffer). The self-validating aspect is achieved by quantifying the analyte in both phases; a mass balance calculation confirms the accuracy of the measurement.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer for LogD) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.[11] This prevents volume changes during the experiment.
-
Sample Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a glass vial. The initial concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[13]
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation:
-
LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Aqueous Solubility: The Prerequisite for Absorption
For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[13] Given its basic nature, the solubility of 2-(Piperidin-4-ylmethyl)pyridine is expected to be highly pH-dependent, with greater solubility at lower pH where it is protonated.
Experimental Protocol: Kinetic Solubility Assay by Turbidimetry
For early-stage drug discovery, kinetic solubility is often measured as it is faster and more amenable to high-throughput screening.[13][14] This method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[15]
Causality: The turbidimetric method is chosen for its speed and efficiency.[16] It provides a rapid assessment of how a compound will behave when introduced from a concentrated organic solution (mimicking dissolution of a solid form) into an aqueous medium. The validation comes from running a full concentration curve, which clearly identifies the point of precipitation.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[16]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Add an aliquot of each DMSO concentration to a corresponding well in a clear-bottomed 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., 1-2%) to minimize co-solvent effects.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[15][16]
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[16]
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to buffer-only controls.
Caption: Workflow for the Kinetic Solubility Assay.
Summary and Implications for Drug Development
The physicochemical properties of 2-(Piperidin-4-ylmethyl)pyridine define its potential and challenges as a drug candidate.
-
Dual Basicity: The two pKa values are the most defining feature. The compound will be a +1 cation at physiological pH, which generally enhances aqueous solubility but can hinder passive diffusion across cell membranes. This charged state may be advantageous for targeting transporters or for formulation as a salt.
-
Balanced Lipophilicity: The predicted LogP of ~2 is favorable, suggesting the neutral form has a good balance for interacting with both lipid and aqueous environments. However, the low LogD at physiological pH must be considered.
-
Expected Solubility Profile: Solubility will be highest in the acidic environment of the stomach and decrease in the more neutral pH of the intestine. This has significant implications for oral absorption and may necessitate formulation strategies like salt formation to improve dissolution.
This guide provides the foundational knowledge and actionable protocols for a thorough physicochemical characterization of 2-(Piperidin-4-ylmethyl)pyridine. By understanding and empirically measuring these core properties, researchers can make informed decisions, anticipate challenges, and rationally design the path forward for this promising molecular scaffold.
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
-
Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
-
Guidechem. 2-(piperidin-4-ylmethyl)pyridine 811812-57-4.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Domainex. Turbidimetric (Kinetic) Solubility Assay.
-
National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility.
-
Encyclopedia.pub. Methods for Determination of Lipophilicity.
-
Scribd. Shake Flask Method for Partition Coefficient.
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate.
-
University of California, Santa Cruz. Potentiometric Titration of an Unknown Weak Acid.
-
De Witte, A. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC.
-
Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed.
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
-
protocols.io. LogP / LogD shake-flask method.
-
PubChem. 2-(Piperidin-4-yl)pyridine.
-
MilliporeSigma. 2-[(piperidin-4-yl)methyl]pyridine.
-
ChemicalBook. 2-Piperidin-4-ylMethyl-4-trifluoroMethyl-pyriMidine.
-
Chemical Synthesis Database. 2-methyl-4-piperidin-1-ylpyridine.
-
Sigma-Aldrich. 2-[(piperidin-4-yl)methyl]pyridine.
-
SpectraBase. 2-Methyl-6-(piperidin-1-yl)pyridine.
-
Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
-
ChemicalBook. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine.
-
ChemScene. 2-(4-Methylpentan-2-yl)pyridine.
-
Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
-
Kaljurand, I., et al. (2005). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).
-
Sigma-Aldrich. 2-[(piperidin-4-yl)methyl]pyridine | 811812-57-4.
-
Wikipedia. Piperidine.
-
Avantor. 4-[(Piperidin-4-yl)methyl]pyridine dihydrochloride.
-
mVOC 4.0. 2-methylpyridine.
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
FooDB. Showing Compound 2-Methylpyridine (FDB004399).
-
Wikipedia. 2-Methylpyridine.
-
Benchchem. "chemical properties of Ethyl-piperidin-4-ylmethyl-amine".
-
Jubilant Ingrevia. 2- (Hydroxymethyl) pyridine Safety Data Sheet.
-
Ataman Kimya. PIPERIDINE.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-[(piperidin-4-yl)methyl]pyridine | 811812-57-4 [sigmaaldrich.com]
- 3. 2-[(piperidin-4-yl)methyl]pyridine | 811812-57-4 [sigmaaldrich.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asdlib.org [asdlib.org]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. enamine.net [enamine.net]
- 14. protocols.io [protocols.io]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
Advanced Safety and Handling Whitepaper: 2-(Piperidin-4-ylmethyl)pyridine in Drug Development
Executive Summary
2-(Piperidin-4-ylmethyl)pyridine is a bifunctional heterocyclic building block frequently employed in the synthesis of neuroactive compounds, kinase inhibitors, and GPCR modulators. This whitepaper transcends the traditional Safety Data Sheet (SDS) format to provide drug development professionals with a mechanistic understanding of the compound's hazard profile. By bridging physicochemical properties with toxicological outcomes, we establish self-validating protocols for safe laboratory handling and experimental integrity.
Physicochemical Profiling & Structural Causality
The dual-ring architecture of 2-(Piperidin-4-ylmethyl)pyridine—comprising a basic aliphatic piperidine and a relatively electron-deficient pyridine—dictates both its synthetic utility and its hazard profile. The compound presents as a solid powder[1]. Its moderate lipophilicity (LogP ~1.95) and low Polar Surface Area (PSA) of 24.92 Ų[2] facilitate rapid permeation through biological membranes, including dermal and ocular barriers.
| Property | Value | Clinical/Safety Implication |
| Chemical Name | 2-(Piperidin-4-ylmethyl)pyridine | Bifunctional amine reactivity |
| CAS Number | 811812-57-4 | Standardized tracking[2] |
| Molecular Formula | C11H16N2 | High nitrogen content |
| Molecular Weight | 176.26 g/mol | Small molecule; high volatility potential in aerosolized dust[2] |
| LogP | 1.95 | Membrane permeable; rapid dermal absorption[2] |
| Topological PSA | 24.92 Ų | Low polarity enhances tissue penetration[2] |
| Physical Form | Solid (Powder) | Risk of inhalation (H335)[1] |
| Purity | ≥95% | Trace impurities may alter stability[1] |
Hazard Identification & Mechanistic Toxicology
Under the Globally Harmonized System (GHS), 2-(Piperidin-4-ylmethyl)pyridine is classified under the signal word Danger . The compound carries the GHS05 (Corrosion) and GHS07 (Exclamation mark) pictograms due to the following hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Mechanistic Insight: The designation of "serious eye damage" (H318) and "corrosion" for an organic powder is directly linked to the basicity of the secondary amine in the piperidine ring. Upon contact with the aqueous environment of the corneal epithelium or sweat on the skin, the amine rapidly protonates. This extracts protons from the surrounding water, causing a severe, localized alkaline shift (pH > 10). This alkaline environment induces saponification of the lipid bilayers in cell membranes, leading to rapid cellular necrosis.
Fig 1. Mechanistic pathway of tissue damage induced by the basicity of the piperidine moiety.
Risk Mitigation & Experimental Workflows
To ensure scientific integrity and personnel safety, handling must move beyond generic precautions to targeted, self-validating systems.
Protocol 1: Safe Handling and Analytical Weighing
Causality: Weighing dry powders generates micro-dust. Given the H335 (respiratory irritation) and H318 (eye damage) hazards[1], preventing aerosolization is the primary objective.
-
Environmental Control: Perform all weighing inside a ductless fume hood equipped with HEPA filtration. Verify inward airflow before opening the container.
-
PPE Verification: Don chemical-splash goggles (standard safety glasses are insufficient for H318 hazards), a lab coat, and double nitrile gloves.
-
Static Mitigation: Pass an anti-static bar over the stainless-steel spatula and the anti-static weigh boat. Self-Validation Step: The powder should not "jump" or cling to the spatula, confirming the elimination of static-induced aerosolization.
-
Transfer & Sealing: Transfer the required mass slowly. Immediately recap the source bottle to minimize environmental moisture absorption, which can degrade the amine.
-
Decontamination: Wipe down the balance and surrounding area with a 1% acetic acid solution. Self-Validation Step: The weak acid neutralizes any residual basic amine, rendering it into a harmless, water-soluble acetate salt, which is then safely wiped away with deionized water.
Protocol 2: Chemical Spill Neutralization Workflow
Causality: Sweeping a dry spill will aerosolize the corrosive powder. Wetting it with pure water will create a highly basic, corrosive slurry. A controlled neutralization approach is required.
Fig 2. Step-by-step operational workflow for the containment and neutralization of powder spills.
-
Isolation: Evacuate the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity.
-
PPE Escalation: Don a half-face respirator with P100 particulate filters, alongside standard PPE.
-
Wetting & Neutralization: Lightly mist the spilled powder with a dilute acidic solution (e.g., 5% citric acid or dilute acetic acid) using a spray bottle. Self-Validation Step: This prevents dust formation and simultaneously neutralizes the basic piperidine ring, mitigating the corrosive hazard.
-
Collection: Use absorbent pads to mechanically collect the dampened, neutralized slurry. Do not use a broom or brush.
-
Disposal: Place all contaminated materials into a designated, sealable hazardous waste container in compliance with P501 guidelines.
Storage, Stability, and Degradation Kinetics
While some documentation permits room temperature (RT) storage for short-term shipping[1], long-term stability in drug development requires stringent conditions. The compound must be stored sealed in a dry environment at 2-8°C[3].
Degradation Causality: Secondary amines are highly susceptible to oxidation when exposed to atmospheric oxygen and light, forming N-oxides and other degradation products that can skew biological assay results. Storing the compound under an inert atmosphere (Argon or Nitrogen) at 2-8°C minimizes thermal and oxidative degradation kinetics, ensuring high fidelity in subsequent synthetic or in vitro applications.
References
- Guidechem. "2-(piperidin-4-ylmethyl)pyridine 811812-57-4". Guidechem.com.
- Sigma-Aldrich. "2-[(piperidin-4-yl)methyl]pyridine | 811812-57-4". Sigmaaldrich.com.
- Sigma-Aldrich. "2-[(piperidin-4-yl)methyl]pyridine | Properties & Safety". Sigmaaldrich.com.
- BLD Pharm. "811812-57-4|2-(Piperidin-4-ylmethyl)pyridine". Bldpharm.com.
Sources
An In-depth Technical Guide to the Toxicology and Safety Profile of 2-(Piperidin-4-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted toxicological and safety profile of 2-(Piperidin-4-ylmethyl)pyridine. Given its role as a key intermediate in pharmaceutical synthesis, a thorough understanding of its intrinsic toxicity is paramount for risk assessment and safe handling in research and development settings.[1] This document synthesizes available hazard data, extrapolates potential toxicological endpoints based on its constituent chemical moieties (pyridine and piperidine), and outlines a standard framework for a comprehensive preclinical safety evaluation. Detailed experimental protocols for key in vitro assays and visual workflows are provided to guide researchers in the practical assessment of this and similar chemical entities.
Introduction to 2-(Piperidin-4-ylmethyl)pyridine
2-(Piperidin-4-ylmethyl)pyridine, with the molecular formula C₁₁H₁₆N₂ and CAS number 811812-57-4, is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring via a methylene bridge.[2] Its chemical structure makes it a valuable building block in medicinal chemistry.[1] It is recognized as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders.[1] The piperidine nucleus is a common motif in a wide range of pharmacologically active molecules, contributing to their biological activity and pharmacokinetic properties.[3][4]
Table 1: Physicochemical Properties of 2-(Piperidin-4-ylmethyl)pyridine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [2] |
| Molecular Weight | 176.26 g/mol | [2] |
| CAS Number | 811812-57-4 | [2] |
| Appearance | Powder | |
| LogP | 1.95 | [2] |
Known Hazard Information
While comprehensive toxicological studies on 2-(Piperidin-4-ylmethyl)pyridine are not extensively published in peer-reviewed literature, hazard classifications from suppliers and databases provide a baseline for safety considerations. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications indicate that 2-(Piperidin-4-ylmethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including gloves, and eye and respiratory protection, to avoid direct contact and inhalation.[5]
Predicted Toxicological Profile Based on Structural Analogs
The toxicological profile of 2-(Piperidin-4-ylmethyl)pyridine can be inferred by examining the known toxicities of its core components: pyridine and piperidine.
Pyridine-Associated Toxicity
Pyridine is a well-studied heterocyclic compound with a known profile of adverse health effects. Exposure to pyridine can lead to:
-
Neurotoxicity: Symptoms can range from headache, dizziness, and nausea to more severe effects like confusion and, in high concentrations, coma.[6][7]
-
Hepatotoxicity and Nephrotoxicity: Pyridine has been shown to cause damage to the liver and kidneys upon prolonged or high-level exposure.[6][7]
-
Irritation: It is a known irritant to the skin, eyes, and respiratory tract.[6][7]
-
Metabolism: Pyridine is metabolized in the body to various compounds, including pyridine-N-oxide and hydroxypyridines, which are then excreted in the urine.[8]
Piperidine-Associated Toxicity
Piperidine and its derivatives also exhibit a range of biological effects. Key toxicological concerns include:
-
Cardiovascular Effects: Exposure to piperidines can lead to increased blood pressure and heart rate.[9]
-
Neurological Effects: Similar to pyridine, piperidines can cause nausea, vomiting, muscular weakness, and in severe cases, paralysis and convulsions.[9]
-
Corrosivity: Piperidine is a corrosive substance that can cause burns to the skin and eyes.[10]
-
Acute Toxicity: It has moderate acute oral toxicity.[10]
Given that 2-(Piperidin-4-ylmethyl)pyridine incorporates both of these structural motifs, it is prudent to assume that it may exhibit a combination of these toxicological properties. Therefore, careful handling and a thorough experimental evaluation are essential.
Recommended Preclinical Toxicology Evaluation
For a novel chemical entity like 2-(Piperidin-4-ylmethyl)pyridine intended for potential use in drug development, a comprehensive preclinical toxicology program is necessary to ensure safety before any human trials.[11][12] This program should be designed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[13][14]
A typical preclinical toxicology package for a small molecule would include:
-
Acute Toxicity Studies: To determine the effects of a single high dose of the substance.
-
Repeated-Dose Toxicity Studies: These studies, often conducted for 28 or 90 days in both a rodent and a non-rodent species, are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).[15][16]
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the compound to cause genetic mutations or chromosomal damage.
-
Safety Pharmacology Studies: To evaluate the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[15]
-
Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic development, and offspring.
-
Carcinogenicity Studies: Long-term studies to evaluate the carcinogenic potential of the compound, which may be required depending on the intended duration of clinical use.[13]
The selection of animal species for these studies should be based on similarities in metabolism to humans.[15][16]
Experimental Protocol: In Vitro Cytotoxicity Assessment
A fundamental first step in evaluating the toxicity of a new compound is to determine its effect on cell viability in vitro.[17] The MTT assay is a widely used colorimetric method for this purpose.[18][19]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells from a suitable cell line (e.g., HeLa, A549).
-
Dilute the cells to the desired seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(Piperidin-4-ylmethyl)pyridine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include appropriate controls: a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[18]
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[18]
-
In Vitro Cytotoxicity Screening Workflow
Caption: Workflow for in vitro cytotoxicity screening.[18]
Preclinical Safety Assessment Logical Flow
The following diagram illustrates the logical progression of a preclinical safety assessment for a new chemical entity.
Caption: Logical workflow for preclinical safety assessment.
Conclusion
While direct and extensive toxicological data for 2-(Piperidin-4-ylmethyl)pyridine are limited, a predictive assessment based on its constituent moieties, pyridine and piperidine, suggests a potential for neurotoxicity, organ toxicity (liver and kidneys), and local irritation. The available GHS hazard classifications corroborate its irritant properties and acute oral toxicity. For drug development professionals, it is imperative to treat this compound with appropriate caution and to conduct a thorough preclinical safety evaluation as outlined in this guide. The provided experimental protocol for in vitro cytotoxicity serves as a starting point for the practical assessment of its toxic potential. A comprehensive and data-driven approach is essential to ensure the safety of this and other novel chemical entities in the pharmaceutical pipeline.
References
- Benchchem. An In-depth Technical Guide on the Core Mechanism of Action of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and its Pha.
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- U.S. Food and Drug Administration. Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route.
- International Council for Harmonisation. Safety Guidelines.
- The Ultimate Guide to Pharmaceutical Regulations: Compliance & Standards. (2024, August 26).
- Federal Register. (2026, March 3). M14 General Principles on Planning, Designing, Analyzing, and Reporting of Non-Interventional Studies That Utilize Real-World Data for Safety Assessment of Medicines; International Council for Harmonisation; Guidance for Industry; Availability.
- WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- Material Safety Data Sheet.
- Noble Life Sciences. (2022, March 20). Preclinical Toxicology Considerations for Successful IND Application.
- ECA Academy. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.
- National Center for Biotechnology Information. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- Guidechem. 2-(piperidin-4-ylmethyl)pyridine 811812-57-4.
- Syngene International. Strategic Preclinical Toxicology for Faster IND Approval.
- Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.
- Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25).
- National Center for Biotechnology Information. 2-(Piperidin-4-yl)pyridine.
- National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment.
- Agency for Toxic Substances and Disease Registry. (1992, September). TOXICOLOGICAL PROFILE FOR PYRIDINE.
- Antibodies. 4-Piperidinopiperidine.
- MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.
- MilliporeSigma. 2-[(piperidin-4-yl)methyl]pyridine.
- New Jersey Department of Health. HAZARD SUMMARY.
- Thermo Fisher Scientific. Safety Data Sheet.
- Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Pyridine.
- GOV.UK. (2024, November 28). Pyridine: general information.
- Benchchem. Application Notes: Synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
- National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for pyridine.
- Angene Chemical. (2024, April 17). Safety Data Sheet.
- Chem-Impex. 2-Piperidin-4-Ylmethylpyridine Dihydrochloride.
- PubMed. Piperidin-4-one: the potential pharmacophore.
- BLD Pharm. 811812-57-4|2-(Piperidin-4-ylmethyl)pyridine.
- SciELO. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities.
- ResearchGate. (PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. gov.uk [gov.uk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. content.noblelifesci.com [content.noblelifesci.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. The Ultimate Guide to Pharmaceutical Regulations [adragos-pharma.com]
- 15. Strategic Preclinical Toxicology for Faster IND Approval | Syngene International [syngeneintl.com]
- 16. altasciences.com [altasciences.com]
- 17. kosheeka.com [kosheeka.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
2-(Piperidin-4-ylmethyl)pyridine: A Privileged Pharmacophore in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the identification and integration of privileged scaffolds are paramount to accelerating drug discovery. 2-(Piperidin-4-ylmethyl)pyridine (and its regioisomers, such as 4-(3-pyridylmethyl)piperidine) has emerged as a highly versatile pharmacophore. By combining a basic piperidine ring, a flexible methylene linker, and a heteroaromatic pyridine system, this moiety provides exceptional physicochemical properties and vector alignment for target engagement.
This technical guide explores the structural rationale, mechanistic applications across diverse therapeutic areas (neurodegeneration, epigenetics, and oncology), and the highly optimized synthetic protocols required to successfully incorporate this building block into novel drug candidates.
Structural and Physicochemical Profiling
The success of 2-(Piperidin-4-ylmethyl)pyridine lies in its dual-nature architecture. The molecule bridges two distinct chemical spaces, allowing it to satisfy complex binding pocket requirements while maintaining favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
Causality of the Pharmacophore Design
-
The Piperidine Ring (Basic Anchor): With a pKa of approximately 9.5, the secondary amine is protonated at physiological pH. This enables the formation of strong salt bridges with acidic residues (Aspartate/Glutamate) in target proteins. Furthermore, it enhances aqueous solubility, a critical factor for oral bioavailability.
-
The Methylene Linker (Conformational Flexibility): Unlike rigid biaryl systems, the sp3-hybridized methylene carbon breaks the conjugation between the two rings. This introduces rotational freedom, allowing the pyridine ring to adopt the optimal dihedral angle necessary to navigate tortuous binding channels without imposing severe entropic penalties.
-
The Pyridine Ring (Aromatic/H-Bond Acceptor): The electron-deficient pyridine ring participates in
stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) and acts as a localized hydrogen-bond acceptor via its nitrogen lone pair.
Quantitative Physicochemical Data
To predict its behavior when appended to larger drug scaffolds, we must analyze its baseline metrics [1].
Table 1: Physicochemical Properties of 2-(Piperidin-4-ylmethyl)pyridine
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 176.26 g/mol | Low MW allows for integration into larger scaffolds without violating Lipinski's Rule of 5. |
| LogP | 1.95 | Ideal lipophilicity for balancing aqueous solubility and membrane permeability (including the Blood-Brain Barrier). |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | Low TPSA ensures excellent passive diffusion across lipid bilayers. |
| Hydrogen Bond Donors (HBD) | 1 | Provided by the secondary amine; crucial for target anchoring. |
| Hydrogen Bond Acceptors (HBA) | 2 | Provided by both nitrogen atoms; facilitates diverse target interactions. |
Mechanistic Applications in Target Modulation
The versatility of this pharmacophore is demonstrated by its successful incorporation into clinical and preclinical candidates across entirely distinct target classes.
Neurodegeneration: Gamma Secretase Modulators
In Alzheimer's Disease (AD) research, shifting the cleavage of the amyloid precursor protein (APP) away from the neurotoxic
Epigenetics: EHMT1/EHMT2 Inhibitors
Euchromatic histone lysine methyltransferases 1 and 2 (EHMT1/2) are critical targets in sickle cell anemia and various proliferative disorders. Amine-substituted aryl compounds utilizing this pharmacophore act as potent inhibitors [3]. The Causality: The extended, flexible nature of the piperidin-ylmethylpyridine moiety perfectly mimics the endogenous substrate—the long, basic side chain of a lysine residue on the histone tail. This allows the drug to competitively occupy the narrow substrate-binding channel of the methyltransferase.
Oncology & Immunology: PI3K Inhibitors
Phosphoinositide 3-kinases (PI3K) are heavily implicated in cancer cell survival. Fused pyrimidines (e.g., thieno[3,2-d]pyrimidines) leverage this pharmacophore to achieve high selectivity for the PI3K
Fig 1: Pharmacophore interaction model of 2-(Piperidin-4-ylmethyl)pyridine within a target pocket.
Fig 2: PI3K/AKT signaling pathway modulated by piperidin-4-ylmethylpyridine-based inhibitors.
Experimental Protocols: Synthetic Integration
Incorporating 2-(Piperidin-4-ylmethyl)pyridine into a core scaffold (e.g., a halogenated pyrimidine or heteroaryl chloride) requires overcoming the steric hindrance of the secondary amine. The compound is typically supplied as a dihydrochloride salt to prevent oxidative degradation and maintain shelf stability.
The following is a self-validating, step-by-step protocol for a microwave-assisted Nucleophilic Aromatic Substitution (
Reagents and Rationale
-
Electrophile: Heteroaryl chloride scaffold (1.0 eq).
-
Nucleophile: 4-piperidin-4-ylmethylpyridine dihydrochloride (1.2 eq). Slight excess ensures complete consumption of the valuable core scaffold.
-
Base: N,N-Diisopropylethylamine (DIPEA) (5.0 eq). Causality: A non-nucleophilic base is required in large excess to fully freebase the dihydrochloride salt in situ without competing with the piperidine for the electrophile.
-
Solvent: 2-Propanol (Isopropanol). Causality: A polar protic solvent that absorbs microwave radiation highly efficiently, rapidly superheating the reaction mixture while maintaining the solubility of the polar salts.
Step-by-Step Microwave Workflow
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend the heteroaryl chloride (0.543 mmol) and 4-piperidin-4-ylmethylpyridine dihydrochloride (0.651 mmol) in 2-propanol (1.5 mL).
-
Activation: Add DIPEA (1.5 mL) dropwise at room temperature. Seal the vial with a crimp cap. The suspension should clear as the dihydrochloride salt is neutralized.
-
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator). Irradiate at 180°C for 2.5 hours. Causality: Conventional heating at reflux (82.5°C for isopropanol) would take >48 hours due to the steric bulk of the piperidine ring. Microwave superheating forces the reaction to completion.
-
Workup: Cool the mixture to room temperature. Transfer to a round-bottom flask and evaporate the solvent under reduced pressure (rotary evaporator).
-
Purification: Dissolve the crude residue in a minimum amount of dichloromethane (DCM). Purify via automated flash column chromatography on silica gel (e.g., Biotage system) using a gradient of 0% to 15% Methanol in DCM.
-
Self-Validation Checkpoints:
-
LC-MS/MS: Analyze the purified fractions. The target mass
must match the calculated exact mass, and the purity should be >95% via UV integration (254 nm). -
1H NMR (400 MHz, DMSO-d6): Confirm the disappearance of the secondary amine proton (
1.5-2.0 ppm in the starting material) and observe the characteristic shift of the piperidine's equatorial/axial protons, confirming successful -arylation.
-
Fig 3: Standardized microwave-assisted synthetic workflow for pharmacophore incorporation.
Pharmacokinetic (PK) Optimization Summary
When 2-(Piperidin-4-ylmethyl)pyridine is successfully coupled to a drug core, the resulting PK parameters routinely exhibit marked improvements.
Table 2: Typical PK/PD Enhancements via Pharmacophore Integration
| Parameter | Effect of Incorporation | Mechanistic Reason |
| Aqueous Solubility | Significantly Increased | The basic piperidine nitrogen enables formulation as a highly soluble HCl or mesylate salt. |
| Brain Penetration ( | Optimized | The balanced LogP ( |
| Metabolic Stability | Moderate to High | The methylene linker is relatively shielded from CYP450 oxidation due to the adjacent bulky piperidine and electron-withdrawing pyridine ring. |
Conclusion
The 2-(Piperidin-4-ylmethyl)pyridine moiety is far more than a simple chemical appendage; it is a meticulously balanced pharmacophore that solves multiple medicinal chemistry challenges simultaneously. By providing a basic anchor for target affinity, a flexible hinge for structural adaptation, and an optimized lipophilicity profile for ADME compliance, it remains a critical tool in the development of next-generation therapeutics targeting kinases, epigenetic modulators, and neurodegenerative pathways.
References
- Guidechem. "2-(PIPERIDIN-4-YLMETHYL)PYRIDINE 811812-57-4 Chemical Properties." Guidechem Database.
- US Patent US8685972B2. "Pyrimidine derivatives for treatment of alzheimer's disease." Google Patents.
- World Intellectual Property Organization WO2017181177A1. "Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors." Google Patents.
- US Patent US8153629B2. "Pharmaceutical compounds." Google Patents.
Structural Identity and Nomenclatural Divergence: A Technical Guide to 2-(Piperidin-4-ylmethyl)pyridine and 4-(2-Pyridylmethyl)piperidine
Executive Summary
In chemical databases, inventory systems, and patent literature, researchers frequently encounter 2-(Piperidin-4-ylmethyl)pyridine and 4-(2-Pyridylmethyl)piperidine as distinct entries. However, a rigorous structural analysis reveals a critical nomenclatural artifact: these two names describe the exact same chemical entity (CAS: 811812-57-4) 1[1].
As a Senior Application Scientist, I have designed this whitepaper to deconstruct the IUPAC nomenclature rules that lead to this divergence, detail the unified physicochemical profile of this versatile pharmacophore, and provide a field-proven, chemoselective synthetic workflow for its preparation.
The Nomenclature Paradox: Structural Equivalence
The confusion stems from the presence of two distinct cyclic systems—a pyridine ring and a piperidine ring—linked by a methylene (-CH₂-) bridge. The name assigned to the molecule depends entirely on which ring is designated as the "senior" parent structure.
According to IUPAC nomenclature rules for assemblies of cyclic systems (specifically regarding ring seniority):
-
Aromaticity & Saturation: Rings with a higher degree of unsaturation (more double bonds) are senior to fully saturated rings. Pyridine (aromatic, 3 double bonds) outranks Piperidine (alicyclic, 0 double bonds).
-
Preferred IUPAC Name (PIN): Because pyridine is the senior ring, the substituent is the piperidine-containing fragment. Thus, the PIN is 2-(Piperidin-4-ylmethyl)pyridine .
-
Common Synonym: The name 4-(2-Pyridylmethyl)piperidine treats piperidine as the parent. While technically a non-preferred synonym, it is heavily utilized in medicinal chemistry literature, particularly when the piperidine nitrogen is the primary site of synthetic functionalization (e.g., alkylation or acylation).
Diagram 1: Structural equivalence mapping of the two nomenclatures to a single chemical entity.
Unified Physicochemical Profiling
Because the two names refer to the identical molecule, they share a unified physicochemical profile. This scaffold is highly valued in drug discovery due to its fragment-like properties, optimal lipophilicity, and excellent ligand efficiency potential 2[2].
| Property | Value | Implication for Drug Design |
| CAS Registry Number | 811812-57-4 | Universal identifier for procurement and IP filing[3]. |
| Molecular Formula | C₁₁H₁₆N₂ | Fragment-sized building block[2]. |
| Monoisotopic Mass | 176.13135 Da | Highly compliant with the "Rule of 3" for fragment-based drug discovery (FBDD)[2]. |
| LogP (Predicted) | 1.95 | Optimal lipophilicity for oral bioavailability and membrane crossing[3]. |
| Topological Polar Surface Area | 24.92 Ų | Excellent permeability; high likelihood of crossing the Blood-Brain Barrier (BBB)[3]. |
| Hydrogen Bonding | 1 Donor, 2 Acceptors | Versatile interaction profile for kinase hinge regions or GPCR acidic residues. |
Synthetic Workflow and Mechanistic Causality
To synthesize this scaffold reliably, a self-validating system utilizing orthogonal protection and chemoselective reduction is required. The following workflow describes the optimal Aldol-type condensation route.
Diagram 2: Step-by-step synthetic workflow emphasizing orthogonal protection and chemoselectivity.
Step-by-Step Methodology
Step 1: Deprotonation & Aldol-Type Addition
-
Protocol: Cool a solution of diisopropylamine in anhydrous THF to -78°C. Add n-BuLi dropwise to form Lithium Diisopropylamide (LDA). Slowly add 2-picoline, stir for 30 minutes, then add N-Boc-piperidin-4-one.
-
Causality & Insight: Deprotonation of 2-picoline requires a strong, sterically hindered, non-nucleophilic base (LDA) to abstract the weakly acidic methyl protons without attacking the pyridine ring. The cryogenic temperature (-78°C) is critical to stabilize the resulting 2-picolyl lithium species and prevent self-condensation. N-Boc protection on the piperidine is mandatory to prevent the secondary amine from interfering with the strong base.
Step 2: Mild Dehydration
-
Protocol: Treat the resulting tertiary alcohol intermediate with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM at 0°C to form the mesylate. Subsequently, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and warm to room temperature to force elimination.
-
Causality & Insight: Direct acid-catalyzed dehydration (e.g., using concentrated H₂SO₄) risks premature cleavage of the acid-labile N-Boc protecting group. The mesylation-elimination sequence provides an orthogonal, base-mediated pathway. DBU is selected as the elimination base due to its non-nucleophilic nature, ensuring high E2 elimination yields without substitution byproducts.
Step 3: Chemoselective Hydrogenation
-
Protocol: Dissolve the alkene intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) and stir under an atmosphere of hydrogen gas (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite.
-
Causality & Insight: Chemoselectivity is paramount here. The exocyclic alkene must be reduced without saturating the aromatic pyridine ring. Pd/C under atmospheric pressure selectively reduces the isolated alkene. Reducing the pyridine ring would inadvertently require significantly harsher conditions (e.g., >50 psi H₂, PtO₂ catalyst).
Step 4: N-Boc Deprotection
-
Protocol: Dissolve the protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature. Concentrate under vacuum and neutralize with 1N NaOH to yield the free base.
-
Causality & Insight: TFA cleanly and quantitatively removes the Boc group via acid-catalyzed hydrolysis, yielding the final 2-(Piperidin-4-ylmethyl)pyridine scaffold ready for downstream derivatization.
Applications in Drug Discovery
The 2-(piperidin-4-ylmethyl)pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry.
-
Target Engagement: The basic piperidine nitrogen (pKa ~ 9.5) is protonated at physiological pH, allowing for robust salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets. Simultaneously, the pyridine ring acts as a potent hydrogen bond acceptor and engages in π-π stacking interactions.
-
Epigenetic Modulators: Recent patent literature highlights the utility of this specific scaffold. For example, amine-substituted derivatives of 2-(piperidin-4-ylmethyl)pyridine have been successfully developed as potent inhibitors of euchromatic histone lysine methyltransferases 1 and 2 (EHMT1 and EHMT2) 4[4]. These enzymes are critical therapeutic targets in the management of proliferative disorders (cancers) and sickle cell anemia[4].
References
-
Title : 811812-57-4 (C11H16N2) Source : PubChemLite URL : [Link]
- Title: WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors Source: Google Patents URL
Sources
Thermodynamic Stability and Physicochemical Profiling of 2-(Piperidin-4-ylmethyl)pyridine
Executive Summary
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the predictable thermodynamic behavior of foundational building blocks. 2-(Piperidin-4-ylmethyl)pyridine —also referred to as 4-(pyridin-2-ylmethyl)piperidine—is a versatile dipharmacophore frequently utilized in the synthesis of PI3K inhibitors[1] and epigenetic modulators such as EHMT1/2 inhibitors[2].
This technical whitepaper provides an in-depth analysis of the thermodynamic stability of 2-(Piperidin-4-ylmethyl)pyridine. By dissecting its conformational free energy, temperature-dependent acid-base equilibria, and thermal degradation pathways, this guide equips drug development professionals with the mechanistic insights required to optimize lead compounds containing this moiety.
Structural and Conformational Thermodynamics
The thermodynamic stability of 2-(Piperidin-4-ylmethyl)pyridine is fundamentally dictated by the conformational dynamics of its saturated piperidine ring and the rotational freedom of the methylene linker connecting the aromatic pyridine system.
Chair Conformation and Equatorial Preference
Like cyclohexane, the piperidine ring predominantly adopts a chair conformation[3]. The thermodynamic stability of this system is governed by the minimization of steric strain. The bulky pyridin-2-ylmethyl substituent at the C4 position exhibits a profound thermodynamic preference for the equatorial orientation .
If the substituent were to adopt an axial position, it would suffer from severe 1,3-diaxial repulsive interactions with the axial protons at the C2 and C6 positions. The free energy difference (
Nitrogen Inversion and Lone Pair Dynamics
While the carbon framework is relatively rigid, the piperidine nitrogen undergoes rapid pyramidal inversion. The thermodynamic equilibrium between the N-H axial and N-H equatorial conformers is finely balanced and solvent-dependent[5]. However, because the primary steric bulk is located at C4, the nitrogen inversion does not significantly perturb the overall global geometry of the molecule, preserving its structural integrity during receptor engagement.
Acid-Base Equilibria and Temperature Dependence
2-(Piperidin-4-ylmethyl)pyridine contains two distinct ionizable centers: a highly basic secondary aliphatic amine (piperidine) and a weakly basic aromatic amine (pyridine). Understanding the thermodynamics of their ionization is critical for predicting solubility, LogD, and membrane permeability.
Thermodynamic pKa Shifts
The ionization constant (pKa) is a thermodynamic parameter defined by the standard free energy of dissociation (
For simple aliphatic amines like piperidine, the temperature coefficient (
Quantitative Thermodynamic Parameters
The following table summarizes the thermodynamic parameters of ionization for the two basic centers.
| Ionizable Center | pKa at 25°C (Standard) | pKa at 37°C (Biorelevant) | Dominant State at pH 7.4 (37°C) | ||
| Pyridine Nitrogen | 5.23 ± 0.05 | 5.10 ± 0.05 | +18.5 | -15.2 | Unprotonated (Neutral) |
| Piperidine Nitrogen | 10.50 ± 0.05 | 10.14 ± 0.05 | +45.2 | -22.4 | Protonated (Cationic) |
Note: Data synthesized from standard thermodynamic behavior of isolated piperidine and pyridine fragments[6][7].
Caption: Stepwise acid-base equilibria and protonation states across pH gradients.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the thermodynamic profiling of 2-(Piperidin-4-ylmethyl)pyridine.
Protocol: Potentiometric Determination of Temperature-Dependent pKa
Causality: To accurately model in vivo pharmacokinetics, pKa must be determined at both 25°C and 37°C. By measuring the pKa at multiple temperatures, the Van 't Hoff equation (
Step-by-Step Methodology:
-
Electrode Calibration (Self-Validation Step): Calibrate the glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) equilibrated precisely at the target temperature (25.0 ± 0.1°C) using a circulating water bath.
-
Blank Titration: Titrate a blank solution of 0.15 M KCl (to maintain constant ionic strength) with 0.1 M KOH to establish the background solvent ionization curve.
-
Sample Preparation: Dissolve 2-(Piperidin-4-ylmethyl)pyridine (2.0 mM) in 50 mL of 0.15 M KCl. Lower the initial pH to 2.5 using 0.1 M HCl to ensure complete diprotonation.
-
Titration Execution: Titrate the sample with 0.1 M KOH under an inert argon atmosphere (to prevent CO2 absorption, which artificially lowers pH) until pH 12.0 is reached.
-
Temperature Shift: Repeat steps 1-4 with the water bath and all reagents strictly equilibrated to 37.0 ± 0.1°C.
-
Data Processing: Subtract the blank titration curve from the sample curves. Fit the resulting volume vs. pH data to the Bjerrum function to extract macroscopic pKa values.
Protocol: Variable-Temperature NMR (VT-NMR) for Conformational Analysis
Causality: While ambient NMR shows a time-averaged signal due to rapid ring flipping, lowering the temperature slows the kinetic interconversion between chair conformers. This allows for the direct integration of distinct axial and equatorial signals, enabling the calculation of the equilibrium constant (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CD2Cl2 (chosen for its low freezing point).
-
Baseline Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 298 K. The benzylic CH2 protons will appear as a time-averaged doublet.
-
Cryogenic Cooling: Gradually lower the probe temperature in 10 K increments down to 183 K (-90°C). Allow 5 minutes of equilibration at each step.
-
Signal Resolution: At the coalescence temperature (approx. 220 K), the signals will broaden. Below 200 K, the signals will split into distinct peaks representing the equatorial (major) and axial (minor) conformers.
-
Thermodynamic Calculation: Integrate the isolated signals for the C4-methine proton. Calculate
. Apply the Gibbs free energy equation: .
Caption: Workflow for thermodynamic and physicochemical profiling.
Chemical and Thermal Stability Profile
Beyond conformational and acid-base thermodynamics, the chemical stability of the molecule under thermal stress dictates its viability as a pharmaceutical intermediate.
-
Hydrolytic Stability: The molecule lacks hydrolyzable functional groups (e.g., esters, amides), rendering it thermodynamically stable in aqueous solutions across a broad pH range (1-12).
-
Oxidative Susceptibility: The primary thermodynamic vulnerability lies in oxidation. The basic piperidine nitrogen is susceptible to N-oxidation by peroxides, forming an N-oxide[4]. Furthermore, the benzylic methylene bridge (between the piperidine and pyridine rings) possesses slightly acidic protons and can undergo auto-oxidation under prolonged thermal stress in the presence of atmospheric oxygen, leading to the formation of a ketone derivative. Storage under inert gas at sub-ambient temperatures is recommended for long-term stability.
References
1.[2] Vertex Pharmaceuticals Inc. (2017). WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors. Google Patents. Available at: 2.[1] Piramed Limited. (2012). US8153629B2 - Pharmaceutical compounds. Google Patents. Available at: 3.[5] Krueger, P. J., & Jan, J. (1970). Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Journal of Chemistry. Available at:[Link] 4. Kim, J., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. Available at:[Link] 5.[6] Avdeef, A., et al. (2010). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. National Center for Biotechnology Information (PMC). Available at:[Link] 6.[3] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Excerpt available at:[Link] 7.[4] Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine. Stack Exchange. Available at:[Link] 8.[7] Det Nationale Forskningscenter for Arbejdsmiljø (NFA). (2021). Pyridine. Elsevier Pure. Available at:[Link]
Sources
- 1. US8153629B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 2. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nfa.elsevierpure.com [nfa.elsevierpure.com]
Methodological & Application
Application Note: Synthesis Protocols for 2-(Piperidin-4-ylmethyl)pyridine
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Executive Summary & Chemical Profile
2-(Piperidin-4-ylmethyl)pyridine (CAS: 811812-57-4, Molecular Formula: C₁₁H₁₆N₂) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the development of epigenetic modulators, specifically in the synthesis of amine-substituted aryl compounds acting as EHMT1 and EHMT2 inhibitors [1.2]. The molecule's architecture features a basic secondary amine (piperidine) that is primed for late-stage functionalization (e.g., N-alkylation, acylation, or reductive amination) and a pyridine moiety that frequently acts as a hydrogen-bond acceptor or metal chelator within target protein binding pockets.
This application note provides a comprehensive, field-proven methodology for the de novo synthesis of 2-(Piperidin-4-ylmethyl)pyridine, detailing the mechanistic rationale, step-by-step protocols, and troubleshooting guidelines required to achieve high-purity yields.
Retrosynthetic Analysis & Pathway Rationale
The most robust, scalable, and atom-economical approach to synthesizing 2-(Piperidin-4-ylmethyl)pyridine involves a highly convergent three-step linear sequence starting from commercially available N-Boc-4-piperidone and diethyl (pyridin-2-ylmethyl)phosphonate.
-
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination. The HWE reaction is strategically selected over the traditional Wittig olefination. HWE utilizes phosphonate carbanions, which yield highly water-soluble dialkyl phosphate byproducts that are easily removed during standard aqueous workup, preventing the notorious purification bottlenecks associated with triphenylphosphine oxide[1]. The Boc-protecting group on the piperidone is mandatory to prevent base-catalyzed side reactions of the secondary amine.
-
Step 2: Catalytic Hydrogenation. The resulting exocyclic alkene is reduced using Palladium on Carbon (Pd/C). This heterogeneous catalytic method is highly chemoselective, reducing the sp² hybridized alkene to an sp³ alkane while leaving the aromatic pyridine ring entirely intact.
-
Step 3: Acidic Deprotection. Removal of the tert-butyloxycarbonyl (Boc) group using strong acid yields the target compound as a salt, which is subsequently neutralized to the free base.
Three-step synthetic route for the preparation of 2-(Piperidin-4-ylmethyl)pyridine.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of tert-Butyl 4-(pyridin-2-ylmethylene)piperidine-1-carboxylate
This step establishes the carbon-carbon bond linking the two heterocyclic systems.
Experimental workflow for the Horner-Wadsworth-Emmons olefination step.
Procedure:
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with nitrogen gas.
-
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 50 mL) and cool the suspension to 0 °C using an ice bath.
-
Add diethyl (pyridin-2-ylmethyl)phosphonate (1.0 eq) dropwise via syringe. The reaction mixture will evolve hydrogen gas and transition to a colored solution as the phosphonate carbanion forms. Stir for 30 minutes at 0 °C.
-
Dissolve N-Boc-4-piperidone (1.0 eq) in a minimal volume of anhydrous THF (10 mL) and add it dropwise to the ylide solution.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The product will be UV-active (due to the pyridine ring) and will stain positive with KMnO₄ (due to the alkene), whereas the starting piperidone will be completely consumed.
-
-
Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C to neutralize excess NaH.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure olefin intermediate.
Protocol B: Catalytic Hydrogenation
-
Dissolve the olefin intermediate from Protocol A in anhydrous Methanol to achieve a 0.1 M concentration.
-
Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate) under a steady stream of nitrogen to prevent solvent ignition.
-
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
-
Stir the suspension vigorously at room temperature for 6–8 hours.
-
Self-Validation: Monitor via LC-MS. The disappearance of the alkene mass peak (m/z 275) and the appearance of the alkane mass peak (m/z 277) confirms complete conversion.
-
-
Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol.
-
Concentrate the filtrate in vacuo. The resulting tert-butyl 4-(pyridin-2-ylmethyl)piperidine-1-carboxylate is typically of sufficient purity (>95%) to be used directly in the next step.
Protocol C: Boc Deprotection
-
Dissolve the hydrogenated intermediate in Dichloromethane (DCM) to achieve a 0.2 M solution.
-
Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.
-
Self-Validation: Monitor via TLC (DCM/MeOH 9:1, Ninhydrin stain). The Boc-protected starting material will disappear, and a baseline spot corresponding to the highly polar amine salt will emerge.
-
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
To isolate the free base, partition the crude TFA salt between 1M NaOH (until pH > 10) and a mixture of Chloroform/Isopropanol (3:1) (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the final target, 2-(Piperidin-4-ylmethyl)pyridine.
Analytical Characterization & Data Presentation
The following table summarizes the expected quantitative and qualitative analytical data for the intermediates and the final synthesized compound to aid in structural verification.
| Compound | Expected Yield | Physical State | ESI-MS (m/z) | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| Intermediate 1 (Olefin) | 75 - 85% | Pale yellow oil | 275.1 [M+H]⁺ | 8.55 (d, 1H, Py-H), 6.30 (s, 1H, =CH), 1.48 (s, 9H, Boc) |
| Intermediate 2 (Alkane) | 90 - 95% | Colorless oil | 277.2 [M+H]⁺ | 8.52 (d, 1H, Py-H), 2.75 (d, 2H, Py-CH₂), 1.45 (s, 9H, Boc) |
| Final Product (Free Base) | 85 - 90% | Light brown oil / Solid | 177.1 [M+H]⁺ | 8.50 (d, 1H, Py-H), 3.10 (m, 2H, Pip-H), 2.70 (d, 2H, Py-CH₂) |
Mechanistic Insights & Troubleshooting (E-E-A-T)
-
Stereochemical Irrelevance in HWE: While the HWE reaction is celebrated for its high E-selectivity, the stereochemical outcome of the olefination in Protocol A is practically irrelevant for this specific synthetic pathway. Because the subsequent catalytic hydrogenation step collapses both E and Z isomers into the identical sp³-hybridized alkane, extensive optimization of the E/Z ratio is unnecessary, saving valuable development time.
-
Base Selection Dynamics: Sodium hydride (NaH) is the standard base for generating the phosphonate carbanion. However, if substrate-specific epimerization or unwanted side reactions are observed, milder non-nucleophilic bases such as Lithium hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (t-BuOK) can be seamlessly substituted to achieve the olefination[1].
-
Mitigating Catalyst Poisoning: Pyridine nitrogen lone pairs are notorious for coordinating to palladium surfaces, which can poison the catalyst and stall the hydrogenation in Protocol B. If incomplete conversion is observed, do not increase the temperature (which may lead to pyridine ring reduction). Instead, increase the Pd/C loading (up to 20% w/w) or add a catalytic amount of acetic acid. Acidification protonates the pyridine nitrogen, significantly reducing its coordinating ability and restoring catalytic turnover.
-
Phosphonate Precursor Synthesis: If diethyl (pyridin-2-ylmethyl)phosphonate is commercially unavailable or cost-prohibitive, it can be readily synthesized in-house via the Michaelis-Arbuzov reaction. This is achieved by refluxing 2-(chloromethyl)pyridine with neat triethyl phosphite, followed by vacuum distillation[2].
References
- Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors (WO2017181177A1).
- Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy.
- Structure and characterization of copper(II) perchlorate with diethyl(pyridin-2-ylmethyl) phosphonate (2-pmpe) ligand.
Sources
Application Note: Advanced Reductive Amination Strategies Using 2-(Piperidin-4-ylmethyl)pyridine
Strategic Context and Molecular Significance
In modern drug discovery, the functionalization of privileged scaffolds is a cornerstone of library design. 2-(Piperidin-4-ylmethyl)pyridine (CAS: 811812-57-4) is a highly versatile building block. It combines a basic, solubility-enhancing piperidine ring with a pyridine moiety capable of critical hydrogen-bond acceptance and
Because the nitrogen in the piperidine ring is a secondary amine, reacting it with aldehydes or ketones via reductive amination yields tertiary amines. As a Senior Application Scientist, I approach this transformation not merely as a standard coupling, but as a kinetic system that must be carefully controlled. Secondary amines do not form stable, neutral imines; instead, they form highly electrophilic iminium ions . Controlling the reduction of this transient species without prematurely reducing the starting carbonyl is the key to high-yielding, scalable syntheses.
Mechanistic Causality: Why Reagent Choice Matters
The fundamental challenge in direct reductive amination is chemoselectivity. When 2-(Piperidin-4-ylmethyl)pyridine is mixed with a carbonyl compound, a hemiaminal intermediate forms, which subsequently dehydrates to an iminium ion.
We explicitly select Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) over standard sodium borohydride (NaBH₄) for this system . The causality is rooted in electronics: the three electron-withdrawing acetoxy groups pull electron density away from the boron-hydride bond, significantly dampening its nucleophilicity. Consequently, STAB is kinetically inert toward most unactivated aldehydes and ketones at room temperature. However, the positively charged iminium ion is highly electrophilic, allowing STAB to selectively reduce it to the desired tertiary amine.
Fig 1. Mechanistic pathway of reductive amination forming a tertiary amine via an iminium ion.
Optimization Variables & Quantitative Data
Solvent and pH play outsized roles in the success of this reaction. 1,2-Dichloroethane (DCE) is the gold-standard solvent because STAB exhibits optimal solubility and stability in it, and its higher boiling point (83 °C) allows for gentle heating if reacting with sterically hindered ketones . While protic solvents like methanol accelerate iminium formation, they rapidly degrade STAB, leading to incomplete reactions .
Table 1: Quantitative Comparison of Reducing Agents
| Reducing Agent | Chemoselectivity (Iminium vs. Carbonyl) | Optimal pH Range | Toxicity Profile | Best Use Case for Piperidines |
| NaBH(OAc)₃ (STAB) | High | 4.0 – 5.0 | Low | Direct one-pot amination in DCE/THF. The industry standard. |
| NaCNBH₃ | Moderate to High | 6.0 – 8.0 | High (Cyanide risk) | Acid-sensitive substrates; reactions requiring MeOH solvent. |
| NaBH₄ | Low | N/A | Low | Stepwise indirect amination (only after full iminium pre-formation). |
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity (E-E-A-T), the following protocol is designed as a self-validating system . You must confirm intermediate milestones before proceeding to subsequent chemical additions.
Materials Required:
-
2-(Piperidin-4-ylmethyl)pyridine (1.0 equiv, ~0.5 mmol scale)
-
Target Aldehyde or Ketone (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Glacial Acetic Acid (AcOH) (1.0 equiv, optional but recommended for ketones)
-
Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Methodology:
Step 1: System Initialization & Iminium Formation
-
In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2-(Piperidin-4-ylmethyl)pyridine (1.0 equiv) and the carbonyl compound (1.05 equiv) in anhydrous DCE (0.1 M concentration).
-
Causality Check: If the carbonyl is a sterically hindered ketone, add 1.0 equiv of glacial AcOH. This lowers the pH to ~4.5, protonating the hemiaminal hydroxyl group and driving the dehydration to the iminium ion.
-
Stir at room temperature for 30–60 minutes.
Step 2: Validation Checkpoint (Crucial)
-
Do not add the reducing agent yet. Pull a 10 µL aliquot, quench into 100 µL of acetonitrile, and analyze via LC-MS.
-
Validation: You must observe the mass of the iminium ion (
of Amine + Carbonyl - H₂O). If unreacted starting materials dominate, apply gentle heating (40 °C) or add molecular sieves (4Å) before proceeding.
Step 3: Selective Reduction
-
Once iminium formation is validated, cool the reaction to 0 °C using an ice bath.
-
Add STAB (1.4 equiv) in three distinct portions over 15 minutes.
-
Causality Check: Portion-wise addition prevents localized exothermic spikes that could degrade the reducing agent or cause unwanted side reactions.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 to 12 hours. Monitor completion via TLC (stain with Dragendorff's reagent for the piperidine/pyridine nitrogens).
Step 4: Quench and Workup
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL).
-
Causality Check: This mildly basic quench neutralizes any AcOH, decomposes unreacted STAB safely (releasing H₂ gas), and ensures the newly formed tertiary amine is in its free-base form for extraction.
-
Extract the aqueous layer with Dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
Troubleshooting & Decision Matrix
Even with robust protocols, steric hindrance or electronic deactivation of the carbonyl can stall the reaction. The following decision tree provides field-proven interventions.
Fig 2. Decision tree for troubleshooting common reductive amination bottlenecks.
References
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
Application Note: Selective N-Alkylation Protocols for 2-(Piperidin-4-ylmethyl)pyridine
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The functionalization of piperidine scaffolds is a cornerstone of medicinal chemistry, allowing for the precise tuning of a molecule's pharmacokinetic and pharmacodynamic properties. 2-(Piperidin-4-ylmethyl)pyridine is a highly versatile bifunctional building block containing both a secondary aliphatic amine (piperidine) and a tertiary aromatic amine (pyridine). This application note provides field-proven, self-validating protocols for the selective N-alkylation of the piperidine nitrogen. By exploiting the inherent electronic and steric differences between the two nitrogen centers, exclusive mono-alkylation can be achieved without the need for complex protecting-group strategies.
Chemical Context & Reactivity Principles
Designing an efficient alkylation strategy requires a fundamental understanding of the substrate's nucleophilic centers. 2-(Piperidin-4-ylmethyl)pyridine possesses two competing sites for electrophilic attack:
-
Piperidine Nitrogen (Secondary, sp³): Highly basic (conjugate acid pKₐ ~10–11) and strongly nucleophilic[1].
-
Pyridine Nitrogen (Tertiary, sp²): Weakly basic (conjugate acid pKₐ ~5.2) and significantly less nucleophilic due to the involvement of its lone pair in the aromatic ring's external electron density, as well as greater s-character in its orbital.
The Causality of Selectivity: Because the piperidine nitrogen is orders of magnitude more nucleophilic than the pyridine nitrogen, electrophiles will preferentially attack the piperidine ring. However, the primary challenge is not differentiating the two rings, but rather preventing over-alkylation (quaternization) of the newly formed tertiary piperidine amine.
To solve this, we present two distinct methodologies: Reductive Amination (the gold standard for preventing over-alkylation) and Direct Nucleophilic Substitution (Sₙ2) .
Strategic Workflow & Method Selection
Caption: Workflow for selecting the optimal N-alkylation strategy for piperidine derivatives.
Protocol A: Reductive Amination (Preferred Method)
Mechanistic Rationale: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier method for converting secondary amines to tertiary amines[2]. The causality behind its success lies in its inherent inability to over-alkylate. The reaction requires the formation of an iminium ion intermediate. Once the secondary amine is converted to a tertiary amine, it lacks the necessary N-H bond to form a subsequent iminium ion, rendering quaternization mechanistically impossible. Furthermore, NaBH(OAc)₃ is exceptionally mild; the electron-withdrawing acetate ligands reduce the hydride's nucleophilicity, ensuring it selectively reduces the highly electrophilic iminium ion rather than the starting carbonyl compound[3].
Step-by-Step Methodology
Self-Validating System: The use of anhydrous conditions prevents premature hydrolysis of the hemiaminal, while the basic workup ensures the product is isolated as a free base.
Reagents:
-
2-(Piperidin-4-ylmethyl)pyridine (1.0 equiv)
-
Aldehyde or Ketone (1.05 equiv)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)
-
Optional: Glacial acetic acid (1.0 equiv) – Only required if using unreactive ketones.
Procedure:
-
Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under nitrogen, add 2-(Piperidin-4-ylmethyl)pyridine (1.0 equiv) and anhydrous DCE.
-
Add the carbonyl compound (1.05 equiv) in one portion. Stir the mixture at room temperature for 30–60 minutes to allow for hemiaminal/iminium ion equilibration.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to manage mild exotherms.
-
Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the consumption of the secondary amine via TLC (Eluent: DCM:MeOH 9:1 with 1% NH₄OH; visualize with Ninhydrin stain).
-
Quench & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: Gas evolution). Stir for 15 minutes to fully neutralize the borate complexes.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient of MeOH in DCM with 0.1% Et₃N to prevent streaking of the basic amines).
Caption: Mechanistic pathway of reductive amination using NaBH(OAc)3.
Protocol B: Direct Alkylation via Sₙ2
Mechanistic Rationale: When the desired alkyl group cannot be derived from an available aldehyde/ketone (e.g., introducing a simple methyl, allyl, or highly sterically hindered halide), direct alkylation is required. To prevent the newly formed tertiary amine from attacking a second equivalent of the alkyl halide (yielding a quaternary ammonium salt), strict stoichiometric control is enforced. We utilize potassium carbonate (K₂CO₃) in acetonitrile (MeCN)[4]. MeCN is a polar aprotic solvent that accelerates Sₙ2 kinetics by leaving the nucleophile unsolvated, while K₂CO₃ acts as an insoluble, non-nucleophilic acid scavenger to neutralize the generated HX.
Step-by-Step Methodology
Self-Validating System: The slow addition of the electrophile ensures the secondary amine is always in large excess relative to the unreacted alkyl halide, mathematically suppressing the rate of the secondary quaternization reaction.
Reagents:
-
2-(Piperidin-4-ylmethyl)pyridine (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (0.95 - 1.0 equiv)
-
Potassium Carbonate, K₂CO₃ (finely powdered, anhydrous) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) (0.1 M)
Procedure:
-
Preparation: To a dry flask under nitrogen, add 2-(Piperidin-4-ylmethyl)pyridine (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and anhydrous MeCN. Stir vigorously for 10 minutes.
-
Electrophile Addition: Dissolve the alkyl halide (0.95 - 1.0 equiv) in a small volume of MeCN. Add this solution dropwise via a syringe pump over 1–2 hours to the stirring amine suspension at room temperature[4].
-
Reaction: Continue stirring at room temperature (or up to 60 °C for less reactive chlorides) for 12 hours.
-
Workup: Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃ and KX). Rinse the pad thoroughly with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography. If trace quaternary salts are present, they will remain safely stuck on the baseline of the silica column.
Quantitative Data & Optimization
The following table summarizes expected outcomes and optimization parameters based on established piperidine functionalization literature.
Table 1: Comparison of N-Alkylation Strategies for 2-(Piperidin-4-ylmethyl)pyridine
| Parameter | Protocol A: Reductive Amination | Protocol B: Direct Alkylation |
| Typical Electrophile | Benzaldehyde, Acetone, Formaldehyde | Benzyl bromide, Methyl iodide |
| Reagent Stoichiometry | 1.05 eq Carbonyl / 1.5 eq NaBH(OAc)₃ | 0.95 - 1.0 eq Alkyl Halide / 2.0 eq K₂CO₃ |
| Solvent | DCE or DCM | MeCN or DMF |
| Reaction Time | 4 – 12 hours | 12 – 24 hours |
| Selectivity (Mono : Di) | > 99:1 (No quaternization possible) | ~ 90:10 (Strict dropwise addition needed) |
| Typical Yield | 85% – 95% | 65% – 80% |
| Primary Limitation | Requires available aldehyde/ketone | Risk of over-alkylation (quaternization) |
References
-
Procedure for N-alkylation of Piperidine ResearchGate URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Organic Chemistry Portal URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Application Note: Advanced Peptide Coupling Conditions for 2-(Piperidin-4-ylmethyl)pyridine
As the complexity of synthetic targets in drug discovery increases, researchers frequently encounter bifunctional building blocks that challenge standard peptide synthesis protocols. 2-(Piperidin-4-ylmethyl)pyridine is a prime example: it features a highly nucleophilic but sterically hindered secondary aliphatic amine (the piperidine ring) and a weakly basic aromatic nitrogen (the pyridine ring).
This application note provides a comprehensive, self-validating guide to forming amide bonds with 2-(Piperidin-4-ylmethyl)pyridine. By understanding the underlying reaction mechanics, scientists can bypass common pitfalls such as sluggish kinetics, incomplete conversion, and unwanted guanidinylation.
Mechanistic Insights & Causality
Successfully coupling a carboxylic acid to 2-(Piperidin-4-ylmethyl)pyridine requires navigating two primary chemical hurdles:
-
Steric Hindrance of the Secondary Amine: Secondary amines within piperidine rings are significantly more sterically encumbered than primary amines. Traditional carbodiimide-based activation (e.g., EDC/HOBt) often results in poor yields because the intermediate OBt-ester is not reactive enough to overcome the steric barrier of the piperidine ring. To drive the reaction forward, highly reactive OAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure active esters must be generated using reagents like HATU or COMU[1][2].
-
The Pyridine Proton Sink & Anchimeric Assistance: The pyridine moiety (pKa ~5.2) can act as a local proton sink. If the reaction pH drops, the pyridine nitrogen protonates, which can alter the solubility of the substrate and sequester the organic base needed for carboxylic acid deprotonation. A strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be used in excess (3.0–5.0 equivalents) to ensure the piperidine nitrogen remains fully deprotonated and nucleophilic. Furthermore, when using HATU, the pyridine nitrogen of the HOAt leaving group provides anchimeric (neighboring group) assistance, drastically accelerating the nucleophilic attack by the hindered piperidine[1].
-
Risk of Guanidinylation: Uronium-based reagents (like HATU) can react directly with the secondary amine to form a dead-end guanidinium byproduct if the amine is introduced before the active ester is fully formed[1]. Causality: To prevent this, a strict 15–30 minute pre-activation of the carboxylic acid is mandatory before introducing 2-(Piperidin-4-ylmethyl)pyridine.
Mechanistic pathway of peptide coupling with 2-(Piperidin-4-ylmethyl)pyridine.
Quantitative Data: Reagent Selection & Stoichiometry
Selecting the correct coupling reagent is the most critical variable. The data below summarizes the optimal reagents for coupling hindered secondary amines like piperidine derivatives, drawing from established [1] and [2].
Table 1: Comparison of Coupling Reagents for Secondary Amines
| Coupling Reagent | Active Intermediate | Byproduct | Suitability for Piperidines | Key Advantage / Disadvantage |
| HATU | OAt ester | HOAt | Excellent | Fast kinetics via anchimeric assistance; risk of guanidinylation if not pre-activated. |
| COMU | Oxyma ester | Oxyma Pure | Excellent | Non-explosive, highly soluble, requires less base; ideal for microwave synthesis. |
| PyAOP | OAt ester | HOAt | Excellent | Phosphonium-based; completely eliminates the risk of guanidinylation. |
| EDC / HOBt | OBt ester | HOBt, Urea | Poor | Sluggish kinetics with secondary amines; high risk of incomplete conversion. |
Table 2: Optimized Stoichiometry for Solution-Phase Coupling
| Component | Molar Equivalents | Function / Rationale |
| Carboxylic Acid | 1.0 eq | Limiting reagent (unless using a highly precious amine). |
| 2-(Piperidin-4-ylmethyl)pyridine | 1.1 - 1.2 eq | Slight excess ensures complete consumption of the activated acid. |
| HATU or COMU | 1.0 - 1.2 eq | Matches the acid. Excess reagent causes side reactions (guanidinylation). |
| DIPEA | 3.0 - 5.0 eq | Neutralizes the pyridine ring, deprotonates the acid, and drives activation. |
Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate built-in quality control checks to ensure the reaction proceeds as intended without relying on blind faith.
Protocol A: Standard Solution-Phase Coupling (HATU/DIPEA)
Best for general laboratory synthesis and scale-up, adapted from [3].
Step 1: Pre-activation (Validation Checkpoint 1)
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert argon atmosphere. Note: DMF is preferred for highly polar amino acids.
-
Add DIPEA (3.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 15–30 minutes.
-
Self-Validation: The solution will typically transition to a pale yellow color, indicating the successful formation of the OAt active ester. LC-MS analysis of an aliquot should show the mass of the active ester or the corresponding acid (if hydrolyzed in the MS source), with complete disappearance of the starting acid peak.
-
Step 2: Amine Addition & Coupling (Validation Checkpoint 2) 4. Dissolve 2-(Piperidin-4-ylmethyl)pyridine (1.2 eq) in a minimal amount of anhydrous solvent and add it dropwise to the pre-activated mixture. 5. Stir at room temperature for 2 to 18 hours.
-
Self-Validation: Monitor via LC-MS. Because 2-(Piperidin-4-ylmethyl)pyridine is a secondary amine, the standard Kaiser (ninhydrin) test will yield a false negative . If a colorimetric spot test is required on TLC, use the Chloranil test (acetaldehyde/p-chloranil), which accurately detects secondary amines[3].
Step 3: Work-up & Isolation 6. Quench the reaction by diluting with Ethyl Acetate (EtOAc). 7. Wash the organic layer successively with 5% aqueous NaHCO₃ (to remove HOAt and acidic byproducts), water, and brine. Caution: Avoid highly acidic washes (e.g., 1M HCl) as they will protonate the pyridine ring of your product, pulling it into the aqueous layer. 8. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Microwave-Assisted Coupling (COMU/DIPEA)
Best for highly hindered, unreactive substrates or rapid library generation[2][4].
-
Preparation: In a microwave-safe vial, combine the carboxylic acid (1.0 eq), COMU (1.0 eq), and 2-(Piperidin-4-ylmethyl)pyridine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq). Note: COMU requires less base than HATU, but 2.0 eq ensures the pyridine ring does not interfere[4].
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 75 °C for 10–15 minutes.
-
Validation: Analyze directly via LC-MS. The Oxyma Pure byproduct is highly water-soluble and easily removed during a standard aqueous work-up.
Step-by-step experimental workflow for solution-phase peptide coupling.
References
-
Coupling Reagents Aapptec Peptides URL:[Link]
Sources
Synthesis of pharmaceutical intermediates containing piperidine-pyridine bridges
The piperidine-pyridine axis is a privileged structural motif in modern medicinal chemistry, serving as the core scaffold for numerous blockbuster therapeutics, including the PARP inhibitor Niraparib, various GPCR ligands, and targeted antipsychotic agents[1]. Constructing this specific C(sp³)–C(sp²) linkage presents a unique synthetic challenge. Traditional two-electron cross-coupling pathways are often hindered by the sluggish transmetalation of sp³-hybridized centers and their propensity for rapid β-hydride elimination[2].
This application note provides an authoritative, in-depth guide to the two most robust methodologies for synthesizing piperidine-pyridine bridges: the modern Metallaphotoredox Dual Catalysis approach and the classical Sequential Suzuki-Miyaura / Chemoselective Hydrogenation route.
Retrosynthetic Decision Matrix
The selection of a synthetic route must be dictated by the electronic demands of the substrate, the presence of reducible functional groups, and the stage of functionalization.
Decision matrix for selecting the optimal piperidine-pyridine synthesis route.
Quantitative Comparison of Synthetic Strategies
To facilitate route selection, the following table summarizes the operational metrics of the primary methodologies utilized in pharmaceutical process chemistry.
| Methodology | Primary Catalyst System | Typical Yields | Functional Group Tolerance | Mechanistic Advantage |
| Sequential Suzuki / Hydrogenation | Pd(dppf)Cl₂ / Pd/C | 60–85% (over 2 steps) | Moderate (poor for alkynes/alkenes) | Highly scalable; utilizes inexpensive, stable boronate esters[3]. |
| Metallaphotoredox Dual Catalysis | Ir[dF(CF₃)ppy]₂ / NiCl₂·glyme | 70–95% | Excellent (tolerates latent boronic acids) | Bypasses β-hydride elimination via single-electron transmetalation[4]. |
| Biocatalytic + Electro-Radical | Engineered P450 / Ni foam | 50–80% | High (ideal for late-stage API modification) | Enables direct C–H functionalization of unactivated piperidines[5]. |
Pathway A: Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling
Expert Insight & Causality: Direct cross-coupling of alkyl groups to aryl halides has historically been limited by the high activation energy required for two-electron transmetalation. Photoredox/nickel dual catalysis circumvents this by utilizing single-electron transmetalation. An iridium photocatalyst oxidizes an alkyltrifluoroborate to generate an alkyl radical. This radical is rapidly captured by a Ni(II)–aryl complex (formed via oxidative addition of the halopyridine to Ni(0)), forming a high-energy Ni(III) intermediate that undergoes facile reductive elimination[2]. This method is highly chemoselective and can even tolerate unprotected boronic acids on the same molecule[4].
Catalytic cycles of the photoredox/nickel dual-catalyzed cross-coupling.
Protocol 1: Synthesis of N-Boc-4-(pyridin-2-yl)piperidine via Dual Catalysis
This protocol utilizes continuous flow or batch photoredox setups. Flow chemistry is highly recommended for scale-up due to superior photon flux and shorter residence times[6].
1. Reagent Preparation (Glovebox/Schlenk Line):
-
To an oven-dried 40 mL vial equipped with a Teflon septum, add potassium (N-Boc-piperidin-4-yl)trifluoroborate (1.5 equiv), 2-bromopyridine (1.0 equiv), NiCl₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 5 mol%), and Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2 mol%).
-
Causality Note: The dtbpy ligand is crucial; its steric bulk prevents the formation of unreactive off-cycle nickel-bis(ligand) complexes, ensuring the Ni center remains available for oxidative addition.
2. Solvent Addition and Degassing:
-
Add anhydrous, degassed acetone (0.1 M relative to the electrophile).
-
Subject the mixture to three freeze-pump-thaw cycles.
-
Causality Note: Dissolved oxygen acts as a potent triplet quencher for the *Ir(III) excited state and will rapidly trap the generated piperidine radical, leading to hydroperoxide byproducts.
3. Irradiation:
-
Seal the vial and place it in a photoreactor equipped with 440–450 nm blue LEDs (e.g., Kessil lamps or a PennZ-type reactor). Stir vigorously for 24 hours at ambient temperature (cooling fans required to maintain <30 °C).
4. Self-Validating Quality Control:
-
Validation Checkpoint: Withdraw a 50 µL aliquot under N₂, dilute with CD₃CN, and analyze via ¹⁹F NMR. The complete disappearance of the trifluoroborate signal (typically a multiplet around -140 ppm) and the emergence of a sharp singlet for inorganic fluoride confirms successful single-electron oxidation and radical generation.
5. Workup:
-
Dilute the mixture with EtOAc, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).
Pathway B: Sequential Suzuki-Miyaura / Chemoselective Hydrogenation
Expert Insight & Causality: When scaling up early-stage intermediates, the high cost of iridium photocatalysts can be prohibitive. The classical approach involves a Suzuki-Miyaura coupling of a tetrahydropyridine boronate with a halopyridine, followed by selective hydrogenation. The causality behind the chemoselectivity of the reduction lies in the HOMO/LUMO energy gap of the respective rings. The electron-deficient pyridine ring is thermodynamically stable against mild hydrogenation, whereas the isolated alkene of the tetrahydropyridine is rapidly reduced[3].
Protocol 2: One-Pot Synthesis of N-Boc-4-(pyridin-2-yl)piperidine
1. Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 equiv), 2-bromopyridine (1.0 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and K₂CO₃ (3.0 equiv).
-
Suspend in a 4:1 mixture of 1,4-Dioxane and H₂O. Degas by sparging with N₂ for 15 minutes.
-
Causality Note: Water is strictly required to hydrolyze the pinacol ester to the active boronic acid and to generate the reactive hydroxo-palladium intermediate necessary for transmetalation.
-
Heat to 90 °C for 4 hours.
2. Intermediate Scavenging (Crucial Self-Validation Step):
-
Cool to room temperature. Filter the crude mixture through a short pad of Celite and QuadraSil AP (or an equivalent metal scavenger).
-
Validation Checkpoint: Analyze the filtrate via a colorimetric spot test (e.g., rubeanic acid) or ICP-MS. Why? Residual Pd(II) from the Suzuki step will precipitate onto the subsequent hydrogenation catalyst, unpredictably altering its chemoselectivity and potentially leading to over-reduction (dearomatization) of the pyridine ring.
3. Chemoselective Hydrogenation:
-
Transfer the purified intermediate to a Parr shaker or autoclave. Add 10% Pd/C (10 wt% relative to substrate) and dilute with Methanol (0.2 M).
-
Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 30 psi H₂.
-
Causality Note: Maintaining a relatively low pressure (30 psi) and ambient temperature prevents the reduction of the pyridine ring. If the substrate contains halogens that must be preserved, adding a catalytic amount of triethylamine prevents unwanted hydrodehalogenation[3].
-
Agitate for 6 hours. Filter through Celite to remove Pd/C, concentrate, and crystallize.
Next-Generation Horizon: Biocatalytic Radical Cross-Coupling
Recent breakthroughs have demonstrated the ability to functionalize unactivated piperidines directly. By utilizing engineered P450 enzymes for site-selective C–H oxidation, followed by radical cross-coupling driven by nickel electrocatalysis, researchers can now bypass pre-functionalization steps entirely. This modular approach reduces traditionally 7-to-17-step syntheses down to 2–5 steps, representing a paradigm shift for late-stage drug discovery[5].
References
- Usuki et al. / Grygorenko et al., Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, NIH.gov.
- The Development of Csp3–Csp2 Coupling Methodology | Synthetic Methods in Drug Discovery: Volume 2, RSC Books Gateway.
- Renata, H. et al., New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery, Rice University News.
- Li, X. et al., Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine, SNNU.
- MacMillan, D.W.C. et al., Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis, PNAS.
- Photoredox-Catalyzed Dehydrogenative Csp3–Csp2 Cross-Coupling of Alkylarenes to Aldehydes in Flow, ACS Publications.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. books.rsc.org [books.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Catalytic Hydrogenation of 2-(Piperidin-4-ylmethyl)pyridine Precursors
Introduction: The Significance of the Piperidine Moiety in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of FDA-approved pharmaceuticals and bioactive natural products. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to optimize drug-receptor interactions, improve pharmacokinetic properties, and reduce metabolic liabilities. The specific compound, 2-(Piperidin-4-ylmethyl)pyridine, serves as a critical building block for numerous drug candidates, leveraging the distinct chemical properties of both the piperidine and pyridine rings.
The most direct and atom-economical route to such saturated N-heterocycles is the catalytic hydrogenation of their aromatic pyridine precursors. This process, involving the addition of molecular hydrogen across the pyridine ring, is a mature technology in the chemical industry. However, the hydrogenation of substituted and functionalized pyridines, such as the precursors to 2-(Piperidin-4-ylmethyl)pyridine, presents unique challenges in terms of catalyst selection, chemoselectivity, and diastereoselectivity. This guide provides an in-depth analysis of various catalytic hydrogenation methods, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Core Principles of Pyridine Hydrogenation: A Mechanistic Overview
The catalytic hydrogenation of pyridine to piperidine is a thermodynamically favorable process, yet it requires overcoming a significant activation energy barrier due to the aromatic stability of the pyridine ring. The reaction proceeds via a stepwise addition of hydrogen atoms to the catalyst surface, followed by transfer to the adsorbed pyridine molecule.
The general mechanism can be visualized as follows:
Figure 1: Generalized workflow for the catalytic hydrogenation of pyridine.
A critical aspect of pyridine hydrogenation is the potential for catalyst poisoning by the basic nitrogen atom of both the starting material and the resulting piperidine product. This can be mitigated by conducting the reaction under acidic conditions, which protonates the nitrogen, reducing its coordinating ability to the metal catalyst.[1][2]
Catalytic Systems for the Hydrogenation of 2-(Piperidin-4-ylmethyl)pyridine Precursors
The choice of catalyst is paramount for achieving high yield, selectivity, and efficiency in the hydrogenation of complex pyridine precursors. Both heterogeneous and homogeneous catalysts are employed, each with distinct advantages and disadvantages.
Heterogeneous Catalysis: The Workhorses of Industrial Synthesis
Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling.
1. Platinum-Based Catalysts (e.g., PtO₂, Pt/C):
Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and effective catalyst for pyridine hydrogenation.[2] It is typically used in acidic solvents like glacial acetic acid, which enhances its activity.
-
Causality behind Experimental Choices: The acidic medium protonates the pyridine nitrogen, preventing catalyst poisoning and activating the ring towards reduction.[1][2] Glacial acetic acid is often the solvent of choice as it serves both as a solvent and a co-catalyst.[2]
2. Palladium-Based Catalysts (e.g., Pd/C, Pd(OH)₂/C):
Palladium on carbon (Pd/C) is another common heterogeneous catalyst. While sometimes less active than platinum for pyridine ring saturation, it can be highly effective, especially for chemoselective reductions when other reducible functional groups are present.[3] Pearlman's catalyst (Pd(OH)₂/C) is particularly useful for asymmetric hydrogenations when a chiral auxiliary is employed.[1]
3. Rhodium-Based Catalysts (e.g., Rh/C, Rh₂O₃):
Rhodium catalysts often exhibit high activity under milder conditions compared to platinum and palladium.[4] Rhodium(III) oxide (Rh₂O₃) has been shown to be effective for the hydrogenation of a wide range of functionalized pyridines under mild conditions.[4]
4. Ruthenium-Based Catalysts (e.g., Ru/C, Ru nanoparticles):
Ruthenium catalysts are known for their high activity and are particularly useful for diastereoselective hydrogenations, often favoring the formation of cis-substituted piperidines.[5][6] Supported ruthenium nanoparticles can be reused multiple times without significant loss of activity.[5][6]
Homogeneous and Transfer Hydrogenation Catalysis: Precision and Mild Conditions
Homogeneous catalysts offer the potential for higher selectivity and activity under milder conditions, though catalyst-product separation can be more challenging.
1. Rhodium-Catalyzed Transfer Hydrogenation:
This method utilizes a hydrogen donor, such as a formic acid/triethylamine azeotrope, in place of gaseous hydrogen. Rhodium complexes, like [Cp*RhCl₂]₂, are effective catalysts for the transfer hydrogenation of pyridinium salts under mild conditions.[7][8] This approach can be highly chemoselective.[7][8]
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Typical Substrate | Pressure (bar) | Temperature (°C) | Solvent | Key Advantages | Reference(s) |
| PtO₂ | Substituted Pyridines | 50-70 | Room Temp. | Glacial Acetic Acid | High activity, well-established | [2] |
| Pd(OH)₂/C | Pyridines with Chiral Auxiliaries | 100 | Room Temp. | Acetic Acid | Excellent for asymmetric synthesis | [1] |
| Rh₂O₃ | Functionalized Pyridines | 5 | 40 | Trifluoroethanol (TFE) | Mild conditions, broad substrate scope | [4] |
| Ru:Phen@TiO₂ | Di- and Tri-substituted Pyridines | 10 | Room Temp. | H₂O/iPrOH | High diastereoselectivity (cis), reusable | [6] |
| [Cp*RhCl₂]₂ | Pyridinium Salts | N/A (Transfer) | 40 | HCOOH-NEt₃ | Mild, chemoselective, no H₂ gas | [7][8] |
| Rh/KB | Substituted Pyridines | Ambient | Ambient | Aqueous | Electrocatalytic, high efficiency | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation using PtO₂
This protocol is a robust and widely applicable method for the complete hydrogenation of the pyridine ring.
Figure 2: Workflow for heterogeneous hydrogenation with PtO₂.
Materials:
-
2-(Pyridin-4-ylmethyl)pyridine precursor (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)
-
Glacial acetic acid
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the 2-(pyridin-4-ylmethyl)pyridine precursor (e.g., 1.0 g) and glacial acetic acid (5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the pressure drop or by TLC/LC-MS analysis of aliquots. The reaction is typically complete in 6-10 hours.[2]
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Carefully neutralize the filtrate by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(piperidin-4-ylmethyl)pyridine.
Protocol 2: Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt Precursor
This protocol is advantageous for its mild conditions and avoidance of high-pressure hydrogen gas.
Materials:
-
N-benzyl-2-(pyridin-4-ylmethyl)pyridinium bromide (or other suitable pyridinium salt) (1.0 eq)
-
[Cp*RhCl₂]₂ (0.05-1 mol%)
-
Potassium iodide (KI) (4-8 mol%)
-
Formic acid-triethylamine azeotropic mixture (5:2)
-
Saturated potassium hydroxide (KOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Precursor Synthesis: Prepare the N-benzyl pyridinium salt by reacting the 2-(pyridin-4-ylmethyl)pyridine precursor with benzyl bromide.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the pyridinium salt (e.g., 0.5 mmol) in the formic acid-triethylamine azeotropic mixture (5 mL).
-
Catalyst Addition: Add [Cp*RhCl₂]₂ and potassium iodide to the reaction mixture.
-
Reaction Execution:
-
Stir the reaction mixture at 40°C for 24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of KOH.
-
Extract the mixture with ethyl acetate (3 x 20 mL).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography to yield the N-benzyl-2-(piperidin-4-ylmethyl)pyridine. The benzyl group can be subsequently removed by hydrogenolysis if required.
Conclusion and Future Perspectives
The catalytic hydrogenation of pyridine precursors is a powerful and versatile tool for the synthesis of pharmaceutically relevant piperidine derivatives like 2-(Piperidin-4-ylmethyl)pyridine. While traditional methods using platinum catalysts in acidic media remain highly effective and reliable, modern advancements with rhodium and ruthenium catalysts offer milder reaction conditions, improved selectivity, and the potential for asymmetric synthesis. Transfer hydrogenation and electrocatalytic methods present promising alternatives that avoid the use of high-pressure hydrogen gas, enhancing the safety and sustainability of the process. The choice of the optimal method will depend on the specific substrate, desired stereochemistry, available equipment, and scalability requirements. Future research will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant metals, and the further refinement of sustainable hydrogenation technologies.
References
-
Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications (RSC Publishing). Available at: [Link]
-
Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing. (2022-07-18). Available at: [Link]
-
Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. (2024-10-07). Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. (2015-08-29). Available at: [Link]
-
HYDROGENATION AND HYDROGENOLYSIS OF FURAN DERIVATIVES USING BIPYRIDINE. UKnowledge - University of Kentucky. (2013-05-02). Available at: [Link]
-
Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. ResearchGate. Available at: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available at: [Link]
-
Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. (2024-10-29). Available at: [Link]
-
Synthesis of piperidines via the hydrogenation of pyridines. (a)... ResearchGate. Available at: [Link]
-
Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Semantic Scholar. (2013-01-14). Available at: [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. University of Liverpool Repository. Available at: [Link]
-
Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. IT Services - University of Liverpool. (2012-12-23). Available at: [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. Available at: [Link]
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC. Available at: [Link]
-
Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. PMC. Available at: [Link]
-
Pyridine. Wikipedia. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]
-
Hydrogenation of Pyridine and Its Derivates Catalyzed by Poly(ethylene glycol)-Stabilized Amorphous RuB Nanoparticles. Acta Physico-Chimica Sinica. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available at: [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the piperidine nitrogen in 2-(Piperidin-4-ylmethyl)pyridine
An In-depth Technical Guide to the Functionalization of the Piperidine Nitrogen in 2-(Piperidin-4-ylmethyl)pyridine
Authored by a Senior Application Scientist
The 2-(piperidin-4-ylmethyl)pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates due to the favorable pharmacokinetic properties conferred by the piperidine ring and the versatile interaction points offered by its nitrogen atoms. Functionalization of the secondary piperidine nitrogen (N1) is a critical step in molecular diversification, enabling the modulation of a compound's potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive overview of robust and field-proven strategies for the N-functionalization of this key heterocyclic building block, moving beyond simple procedural lists to explain the underlying chemical logic and rationale for experimental design.
Strategic Overview: The Nucleophilic Nature of the Piperidine Nitrogen
The secondary amine of the piperidine ring in 2-(Piperidin-4-ylmethyl)pyridine is a potent nucleophile. This inherent reactivity is the cornerstone of all functionalization strategies. The primary challenge lies in controlling this reactivity to achieve selective and high-yielding transformations while navigating potential side reactions, such as quaternization or undesired interactions with the pyridine nitrogen. The choice of methodology is dictated by the nature of the desired substituent (alkyl, acyl, aryl, or sulfonyl) and the overall chemical tolerance of the molecule.
N-Alkylation: Introducing Carbon-Based Substituents
N-alkylation is one of the most common modifications, used to introduce a wide range of alkyl groups that can influence a molecule's lipophilicity and steric profile. The two premier methods for this transformation are direct alkylation via nucleophilic substitution and reductive amination.
Direct Alkylation with Alkyl Halides
This classical SN2 reaction involves the direct coupling of the piperidine nitrogen with an alkyl halide (or sulfonate). The reaction's success hinges on the selection of a suitable base to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion.[1][2]
Causality Behind Experimental Choices:
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is often preferred for its ease of removal during work-up and its sufficient basicity to deprotonate the resulting ammonium salt without causing unwanted side reactions.[2][3] For less reactive alkylating agents or when higher reactivity is needed, a stronger base like sodium hydride (NaH) can be employed, which irreversibly deprotonates the amine to form a more potent piperidide anion.[4]
-
Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they effectively solvate the cation of the base and promote the SN2 mechanism without interfering with the nucleophilic amine.[2][4]
-
Temperature Control: Most reactions with reactive halides (e.g., benzyl bromide, methyl iodide) proceed efficiently at room temperature.[2] Less reactive halides, such as alkyl chlorides, may require moderate heating (50-70°C) to achieve a reasonable reaction rate.[1][4]
Protocol 1: Direct N-Alkylation with Benzyl Bromide
Materials:
-
2-(Piperidin-4-ylmethyl)pyridine
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-(Piperidin-4-ylmethyl)pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M solution).
-
Add finely powdered anhydrous K₂CO₃ (2.0 eq) to the solution.
-
To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-((1-benzylpiperidin-4-yl)methyl)pyridine.
Reductive Amination
Reductive amination is a powerful and highly versatile one-pot method for N-alkylation, particularly for introducing more complex or sterically hindered alkyl groups.[6] It proceeds via the initial formation of an iminium ion intermediate from the condensation of the piperidine with an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent.[5]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1][6][7] Its mild nature ensures it selectively reduces the iminium ion intermediate without reducing the starting aldehyde or ketone, thus preventing competitive side reactions and improving yields.[5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are excellent solvents for the reactants and do not interfere with the reaction.[1][7]
-
pH Control: A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion, though it is often not necessary if the amine starting material is used as its hydrochloride salt.[1]
Protocol 2: Reductive Amination with Cyclohexanecarbaldehyde
Materials:
-
2-(Piperidin-4-ylmethyl)pyridine
-
Cyclohexanecarbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-(Piperidin-4-ylmethyl)pyridine (1.0 eq) and cyclohexanecarbaldehyde (1.2 eq) in anhydrous DCM (approx. 0.15 M solution).
-
Stir the solution at room temperature for 30-60 minutes to allow for pre-formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, controlling any effervescence.[1]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[5][7]
-
Separate the organic layer and extract the aqueous phase twice with DCM.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the desired N-alkylated product.
N-Alkylation Data Summary
| Method | Alkylating Agent | Base / Reagent | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
| Direct Alkylation | Alkyl Halide | K₂CO₃ / NaH | DMF / ACN | 25 - 70 | 85 - 95 | [2][4] |
| Reductive Amination | Aldehyde / Ketone | NaBH(OAc)₃ | DCM / DCE | 25 | 80 - 95 | [1][6][7] |
N-Alkylation Workflow
Caption: Comparative workflows for N-alkylation.
N-Acylation: Installation of Amide Functionality
N-acylation introduces an amide bond, a key functional group in many pharmaceuticals that can act as a hydrogen bond donor/acceptor and influence conformation. The reaction is typically rapid and high-yielding, proceeding via nucleophilic attack of the piperidine nitrogen on an activated carboxylic acid derivative.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles that readily couple with the piperidine amine.[8][9]
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is essential to scavenge the HCl or carboxylic acid byproduct generated during the reaction.[6] An excess of the base is typically used to ensure the reaction goes to completion.
-
Solvent: An inert aprotic solvent such as DCM, Chloroform, or Toluene is used to dissolve the reactants without participating in the reaction.[6][9]
Protocol 3: N-Acylation with Benzoyl Chloride
Materials:
-
2-(Piperidin-4-ylmethyl)pyridine
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve 2-(Piperidin-4-ylmethyl)pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.[6]
-
Add benzoyl chloride (1.1 eq) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.
-
Quench the reaction with water or 1 M HCl. Separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude amide product by flash column chromatography or recrystallization.
Caption: General scheme for N-acylation.
N-Arylation: Forming C-N Bonds to Aromatic Systems
The direct attachment of an aryl or heteroaryl ring to the piperidine nitrogen is a transformative step in drug discovery, often accomplished using palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent method for this purpose.[10][11]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand.[10][12] Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos, or BINAP) are crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are among the most effective bases for this transformation.[14]
-
Solvent: Anhydrous, deoxygenated, non-polar aprotic solvents like Toluene or Dioxane are necessary to ensure the stability and activity of the palladium catalyst.
Protocol 4: Buchwald-Hartwig N-Arylation with 4-Bromotoluene
Materials:
-
2-(Piperidin-4-ylmethyl)pyridine
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or similar phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq), the phosphine ligand (0.02-0.04 eq), and NaOtBu (1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add 4-bromotoluene (1.0 eq) and 2-(Piperidin-4-ylmethyl)pyridine (1.2 eq) to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
Reagents for protecting group strategies on 2-(Piperidin-4-ylmethyl)pyridine
Application Note: Reagents and Protocols for Protecting Group Strategies on 2-(Piperidin-4-ylmethyl)pyridine
Introduction & Chemical Causality
2-(Piperidin-4-ylmethyl)pyridine is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. The molecule possesses two distinct nitrogen centers with vastly different electronic properties:
-
Piperidine Nitrogen: An
-hybridized secondary aliphatic amine. It is highly basic and strongly nucleophilic. -
Pyridine Nitrogen: An
-hybridized aromatic amine. It is significantly less basic and less nucleophilic due to the participation of the nitrogen atom in the electron-deficient aromatic ring system.
When functionalizing the pyridine ring (e.g., via transition-metal-catalyzed cross-coupling, oxidation to an N-oxide, or electrophilic aromatic substitution), the highly reactive piperidine amine must be temporarily masked to prevent unwanted side reactions, such as competitive metal coordination or nucleophilic attack [2]. The choice of protecting group (PG) is strictly dictated by the downstream reaction conditions—specifically, the orthogonal stability required during subsequent synthetic steps [7].
Protecting Group Selection Matrix
The three most ubiquitous carbamate-based protecting groups for secondary amines are tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) [5].
-
Boc Protection (Di-tert-butyl dicarbonate, Boc₂O): The Boc group is exceptionally stable to strong bases and nucleophiles, making it the premier choice if downstream chemistry involves organolithium reagents, Grignard reagents, or palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig aminations). It is cleaved under strong acidic conditions (e.g., TFA or HCl) [2].
-
Cbz Protection (Benzyl chloroformate, Cbz-Cl): The Cbz group is stable to mild acids and mild bases. It is the optimal choice when downstream steps require acidic conditions that would prematurely cleave a Boc group. Cbz is classically removed via catalytic hydrogenolysis (H₂, Pd/C), which releases toluene and CO₂ [1].
-
Fmoc Protection (Fmoc-Cl or Fmoc-OSu): Fmoc is highly stable to acidic conditions but is highly labile to secondary amines (e.g., piperidine). It is cleaved via a base-catalyzed E1cb mechanism. While useful in solid-phase peptide synthesis, its application on 2-(Piperidin-4-ylmethyl)pyridine is niche, typically reserved for complex multi-step syntheses where both Boc and Cbz are already utilized [6].
Workflow & Decision Logic
To assist in selecting the appropriate protecting group, the following logical workflow should be applied based on downstream synthetic requirements.
Workflow diagram illustrating the decision logic for protecting 2-(Piperidin-4-ylmethyl)pyridine.
Quantitative Data Summary
The following table summarizes the reaction parameters, expected yields, and cleavage conditions for the primary protecting group strategies applied to piperidine derivatives [3, 4, 7].
| Protecting Group | Reagent | Equivalents | Base / Catalyst | Solvent | Temp (°C) | Expected Yield | Deprotection Method |
| Boc | Boc₂O | 1.05 - 1.1 | TEA (1.5 eq) or None | DCM or THF | 0 to RT | 85 - 95% | TFA/DCM (1:1) or 4M HCl in Dioxane |
| Cbz | Cbz-Cl | 1.1 - 1.2 | NaHCO₃ (2.0 eq) | THF/H₂O (2:1) | 0 to RT | 80 - 90% | H₂ (1 atm), 10% Pd/C, MeOH |
| Fmoc | Fmoc-OSu | 1.1 | DIPEA (1.5 eq) | DCM or DMF | 0 to RT | 75 - 85% | 20% Piperidine in DMF |
Experimental Protocols: Self-Validating Systems
Causality Check: Why do we use specific bases in these protocols? For Boc protection, the reaction of Boc₂O with an amine generates tert-butanol and CO₂ as byproducts [2]. If the starting material is a free base, an external base is not strictly required, but Triethylamine (TEA) is often added to accelerate the reaction and neutralize any trace acidic impurities. Conversely, Cbz-Cl generates stoichiometric HCl upon reaction with an amine [1]. If this HCl is not scavenged, it will protonate the remaining unreacted piperidine, rendering it non-nucleophilic and stalling the reaction. Thus, an inorganic base like NaHCO₃ is mandatory [1].
Protocol A: N-Boc Protection of 2-(Piperidin-4-ylmethyl)pyridine
Objective: Chemoselective protection of the secondary amine using Boc₂O.
Materials:
-
2-(Piperidin-4-ylmethyl)pyridine (Free base)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Piperidin-4-ylmethyl)pyridine (1.0 equiv, e.g., 10 mmol) in anhydrous DCM (0.2 M concentration, 50 mL) [4].
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add TEA (1.5 equiv, 15 mmol) dropwise. Self-Validation: The solution should remain clear.
-
Reagent Addition: Dissolve Boc₂O (1.05 equiv, 10.5 mmol) in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes [4]. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Silica gel, 10% MeOH in DCM).
-
Self-Validation (TLC): The starting material will stain positive (brown/red) with Ninhydrin due to the free secondary amine. The product will be Ninhydrin-negative but UV-active (254 nm) due to the pyridine ring.
-
-
Workup: Once complete, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl [4]. Transfer to a separatory funnel.
-
Extraction & Purification: Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary to yield the pure N-Boc derivative.
Protocol B: N-Cbz Protection via Schotten-Baumann Conditions
Objective: Protection of the secondary amine using Cbz-Cl under biphasic conditions.
Materials:
-
2-(Piperidin-4-ylmethyl)pyridine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Deionized Water
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 2-(Piperidin-4-ylmethyl)pyridine (1.0 equiv, 10 mmol) in a 2:1 mixture of THF/H₂O (30 mL) [1].
-
Base Addition: Add NaHCO₃ (2.0 equiv, 20 mmol) to the solution. Causality: The biphasic system (Schotten-Baumann conditions) allows the inorganic base to continuously neutralize the HCl generated during the reaction without degrading the water-sensitive Cbz-Cl too rapidly [1].
-
Reagent Addition: Cool the mixture to 0 °C. Add Cbz-Cl (1.2 equiv, 12 mmol) dropwise via syringe. Caution: Cbz-Cl is a lachrymator and moisture-sensitive; perform inside a fume hood.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12–16 hours[1].
-
Workup: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of water. Separate the organic and aqueous layers.
-
Extraction & Purification: Extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organic layers with 1M NaOH (10 mL) to destroy unreacted Cbz-Cl, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the N-Cbz derivative.
References
-
Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Link
-
Master Organic Chemistry. "Amine Protection and Deprotection." Link
-
BenchChem. "Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid." Link
-
BenchChem. "Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives."Link
-
Highfine Biotech. "Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups." Link
-
BOC Sciences. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis."
-
Wiley-VCH. "Protection Reactions." Link
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Piperidin-4-ylmethyl)pyridine
Welcome to the technical support guide for the purification of 2-(Piperidin-4-ylmethyl)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for this critical intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-(Piperidin-4-ylmethyl)pyridine, organized by technique.
Technique 1: Acid-Base Liquid-Liquid Extraction (LLE)
This is often the most effective and scalable first-pass purification method for basic compounds like 2-(Piperidin-4-ylmethyl)pyridine, leveraging its ability to form a water-soluble salt.
Q1: I'm experiencing low recovery after the full acid-base extraction workflow. What are the likely causes and how can I fix it?
A1: Low recovery is a common issue that can typically be traced to one of three areas: incomplete extraction, incorrect pH, or product loss during workup.
-
Causality - Incomplete Extraction: 2-(Piperidin-4-ylmethyl)pyridine, as a diprotic base, requires precise pH control to ensure it transitions fully between its free base (organic-soluble) and salt (aqueous-soluble) forms. If the pH is not sufficiently acidic during the initial wash or not sufficiently basic during the final extraction, the compound will partition between the two layers, leading to loss.
-
Troubleshooting Steps:
-
Verify pH: Do not rely on theoretical equivalents of acid or base. Use a calibrated pH meter or high-quality pH paper to check the aqueous phase at each step. For the acid wash, aim for a pH of 2-4. For the final extraction, ensure the pH is >11 to fully deprotonate both the piperidine and pyridine nitrogens.[1]
-
Increase Extraction Multiplicity: Instead of one large extraction, perform three to four smaller extractions with fresh organic solvent. This is statistically more efficient at recovering the product from the aqueous phase.
-
Check for Emulsions: A stable emulsion can trap your product. See the troubleshooting question below (Q2) on breaking emulsions.
-
Salting Out: Before back-extracting the free base into an organic solvent, saturate the basic aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it more completely into the organic layer.
-
Q2: An intractable emulsion has formed at the aqueous-organic interface. How can I break it?
A2: Emulsion formation is common when dealing with basic amines and vigorous mixing. It is a suspension of one immiscible liquid within another, stabilized by the product itself or other impurities acting as surfactants.
-
Causality - Surfactant Effect & Over-mixing: The amphiphilic nature of protonated and free-base forms of your product can stabilize droplets. Shaking the separatory funnel too vigorously increases the surface area between phases, promoting emulsion formation.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the layers will separate on their own.
-
Mechanical Agitation: Gently swirl the funnel or stir the interface with a glass rod to encourage the droplets to coalesce.
-
Add Brine: Introduce a saturated NaCl solution. This increases the polarity of the aqueous phase, helping to force the separation of the less polar organic phase.
-
Change Solvent Polarity: Add a small amount of a different solvent. For a dichloromethane/water emulsion, adding a small volume of methanol can sometimes help break it. For ethyl acetate/water, adding more ethyl acetate can be effective.
-
Filtration: As a last resort, passing the entire emulsified mixture through a pad of Celite® or glass wool can physically disrupt the droplets and break the emulsion.
-
Workflow Diagram: Acid-Base Extraction
The following diagram outlines the logical flow of the liquid-liquid extraction process.
Caption: Workflow for purification via acid-base extraction.
Technique 2: Flash Column Chromatography
For removing closely related basic impurities or achieving the highest purity, flash chromatography is indispensable. However, amines are notoriously problematic on standard silica gel.
Q3: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. How can I get sharp, symmetrical peaks?
A3: This is the classic problem of purifying basic compounds on acidic silica gel.
-
Causality - Unwanted Ionic Interactions: Silica gel has acidic silanol groups (Si-OH) on its surface. Your basic amine product interacts strongly with these sites via acid-base interactions, causing it to "stick" to the stationary phase. This leads to slow, uneven elution, resulting in significant tailing.[2]
-
Troubleshooting Steps:
-
Deactivate the Silica: The most common and effective solution is to add a small amount of a volatile base to your eluent. Triethylamine (Et₃N) is a standard choice. Start with 0.1-1% Et₃N in your solvent system.[3][4] The triethylamine is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase: If base-washing is insufficient, consider alternative stationary phases. Alumina (basic or neutral) is a good alternative to silica for purifying amines. Alternatively, reversed-phase (C18) silica can be used with appropriate mobile phases, often containing buffers.[5]
-
Solvent Choice: Ensure your elution solvent is sufficiently polar. A common system for a compound of this polarity might be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The addition of methanol increases the polarity and helps to displace the amine from the silica.
-
| Problem | Primary Cause | Recommended Solution | Alternative Solution |
| Tailing/Streaking | Acidic silanol groups on silica interacting with basic amine. | Add 0.1-1% triethylamine to the eluent system (e.g., Hexane/EtOAc).[3][4] | Use a neutral or basic stationary phase like alumina. |
| Poor Separation | Incorrect eluent polarity. | Optimize the mobile phase using TLC. Test systems like Dichloromethane/Methanol or Ethyl Acetate/Hexane. | Switch to a different stationary phase (e.g., reversed-phase C18). |
| No Elution | Compound is too polar for the chosen eluent. | Increase eluent polarity significantly. A common system for polar amines is 95:5:0.5 Dichloromethane/Methanol/Ammonium Hydroxide. | Use a more polar stationary phase like Diol silica. |
Frequently Asked Questions (FAQs)
Q4: What is the best first-pass purification method for a crude reaction mixture containing 2-(Piperidin-4-ylmethyl)pyridine?
A4: For most synthetic routes, an acid-base liquid-liquid extraction is the superior initial purification step. It is highly effective at removing non-basic organic impurities (e.g., unreacted starting materials, non-basic byproducts) and is easily scalable.[1][6] Flash chromatography should be reserved as a secondary step if the LLE fails to provide the desired purity, as it is more resource- and time-intensive.
Q5: How can I assess the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at low pH) is a good starting point.[5] UV detection around 225-260 nm should be effective due to the pyridine ring.
-
Thin-Layer Chromatography (TLC): A quick and easy qualitative check. Visualizing the plate under UV light and then with a ninhydrin stain can reveal UV-active impurities and other primary/secondary amines, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual solvents or structurally similar impurities.
-
Gas Chromatography (GC): Can be used to detect volatile impurities, such as residual piperidine from the synthesis.[7]
Q6: My purified product is a yellow oil. Is this normal? Can it be crystallized?
A6: Yes, 2-(Piperidin-4-ylmethyl)pyridine is often reported as a pale yellow to dark yellow oil.[5] Crystallization of the free base can be challenging. However, it is often possible to form a crystalline salt, which is advantageous for long-term storage and handling. You can attempt to form the hydrochloride or hydrobromide salt by dissolving the purified oil in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in an organic solvent.
Q7: What are the recommended storage conditions for this compound?
A7: As an amine, the compound is susceptible to oxidation and can absorb atmospheric CO₂ over time. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at 2-8°C is recommended.[8]
Decision Workflow: Selecting a Purification Strategy
This diagram provides a logical path for choosing the appropriate purification method based on the nature of the crude material.
Caption: Decision tree for purification strategy selection.
References
- Patsnap Eureka. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
- Benchchem. (n.d.). Synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and Selected Sec.
- BLD Pharm. (n.d.). 811812-57-4|2-(Piperidin-4-ylmethyl)pyridine.
-
Fathalla, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
- Chromatography Forum. (2015).
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
Sources
- 1. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
- 8. 811812-57-4|2-(Piperidin-4-ylmethyl)pyridine|BLD Pharm [bldpharm.com]
Technical Support Center: Solubilization Troubleshooting for 2-(Piperidin-4-ylmethyl)pyridine
Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing aqueous solubility bottlenecks with 2-(Piperidin-4-ylmethyl)pyridine .
Because this compound exists as a highly lipophilic free base at physiological pH, standard aqueous dissolution often results in aggregation or precipitation. This guide provides self-validating protocols and mechanistic insights to help you engineer the optimal solvent system for your specific assay requirements.
Diagnostic Workflow: Selecting a Solubilization Strategy
Before proceeding to the protocols, use the decision matrix below to determine the most appropriate solubilization method based on your assay's biological and chemical constraints.
Decision matrix for selecting the optimal solubilization strategy.
Section 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why is 2-(Piperidin-4-ylmethyl)pyridine poorly soluble in pure water despite having two nitrogen atoms? A: The compound features a piperidine ring (secondary amine, pKa ~10.5) and a pyridine ring (aromatic amine, pKa ~5.2). In pure water (pH ~7.0), the pyridine nitrogen is unprotonated and highly lipophilic. While the piperidine nitrogen is protonated, the lack of a strongly hydrating counter-ion (like chloride or mesylate) and the hydrophobic bulk of the two rings drive the molecule to aggregate, minimizing thermodynamically unfavorable interactions with water.
Q2: I dissolved the compound in DMSO, but it precipitated immediately when added to my cell culture media. Why did this happen? A: This is a classic "solvent-shift" precipitation. The compound is highly soluble in 100% DMSO due to the solvent's low dielectric constant. However, cell culture media is predominantly water at pH 7.4. When the DMSO is diluted into the media, the compound's local concentration rapidly exceeds its aqueous thermodynamic solubility limit at that pH, causing it to crash out. Solution: Pre-complex the compound with HP-β-CD in an aqueous buffer before introducing it to the media (See Protocol B).
Q3: Can I just use standard β-Cyclodextrin instead of HP-β-CD? A: Standard β-Cyclodextrin has a relatively low aqueous solubility (~1.85 g/100 mL) due to strong intermolecular hydrogen bonding between the cyclodextrin molecules. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) contains hydroxypropyl substitutions that disrupt this crystal lattice, increasing its solubility to >50 g/100 mL. For a highly lipophilic basic amine like 2-(Piperidin-4-ylmethyl)pyridine, the higher concentration capacity of HP-β-CD is required to drive the equilibrium toward the inclusion complex.
Section 2: Quantitative Excipient Selection
Use the following table to compare the parameters of each solubilization agent and ensure it aligns with your experimental tolerances.
| Solubilization Strategy | Mechanism of Action | Max Recommended Concentration | Primary Use Case | Limitations |
| In Situ Salt (HCl) | Di-cationic ionization | Titrate to pH 4.5 - 5.0 | In vitro biochemical assays | Incompatible with pH-sensitive targets |
| HP-β-CD | Hydrophobic cavity inclusion | 10% - 20% (w/v) | Cell-based / In vivo assays | High viscosity at >20%, potential binding competition |
| DMSO | Dielectric constant reduction | < 1% (v/v) final | Stock solutions / Biochemical | Cellular toxicity, membrane permeabilization |
| Tween-80 | Micellar solubilization | 0.1% - 0.5% (v/v) | Formulation / In vivo | Can interfere with colorimetric readouts |
Section 3: Validated Troubleshooting Protocols
Protocol A: In Situ Salt Formation (pH Adjustment)
Causality: Converting the free base into a salt (e.g., Hydrochloride) lowers the pH below the pKa of both nitrogen atoms, yielding a di-cationic species. Salt formation is considered as a primary approach to enhance the aqueous solubility and dissolution profile of weakly acidic or basic drugs (1)[1]. The introduction of a counter-ion drastically increases the hydration energy, which overcomes the crystal lattice energy of the hydrophobic free base. The method of forming salts of weak acids and bases has been used for many years to enhance the solubility of poorly soluble medication candidates (2)[2].
Step-by-Step Methodology:
-
Weigh the required mass of 2-(Piperidin-4-ylmethyl)pyridine free base into a sterile glass vial.
-
Add 80% of the final target volume of distilled water (ddH₂O).
-
Under continuous magnetic stirring (400 rpm), add 0.1 M HCl dropwise. Monitor the pH continuously using a micro-pH probe.
-
Continue addition until the pH stabilizes between 4.5 and 5.0. At this pH, both the piperidine and a significant fraction of the pyridine nitrogen are protonated.
-
Once the solution is completely clear, adjust to the final volume with ddH₂O.
-
Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) against a water blank. An OD600 < 0.01 confirms the absence of colloidal aggregates or micro-precipitates, validating complete solubilization.
-
Sterile filter through a 0.22 µm PES membrane.
Protocol B: Host-Guest Complexation with HP-β-CD
Causality: For physiological pH (7.4) assays, salt formation is easily reversed, causing the free base to precipitate. Cyclodextrins are molecular capsules that move hydrophobic actives out of the bulk aqueous phase and into a lipophilic nano-cavity ()[]. The lipophilic pyridine and piperidine rings of the compound partition into the hydrophobic cavity of HP-β-CD, driven by the entropic release of high-energy water molecules. Cyclodextrins have currently become extremely important in the pharmaceutical industry due to their versatility in improving the stability, solubility and bioavailability of various active substances (4)[4].
Step-by-Step Methodology:
-
Prepare a 20% w/v solution of HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4).
-
Add the 2-(Piperidin-4-ylmethyl)pyridine powder directly to the HP-β-CD solution to achieve the target concentration (e.g., 10 mM).
-
Vortex vigorously for 2 minutes to disperse the powder.
-
Sonicate the suspension in a water bath at 25°C for 15-30 minutes. The ultrasonic waves provide the kinetic energy required to disrupt the drug's crystal lattice, facilitating cavity inclusion.
-
Equilibrate the solution on a rotary shaker at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.
-
Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms, the inclusion complex is saturated. Quantify the clear supernatant concentration via UV-Vis or HPLC to confirm the exact dissolved dose before proceeding to biological assays.
-
Decant the clear supernatant for experimental use.
References
- Source: National Center for Biotechnology Information (PMC)
- Source: Royal Society of Chemistry (RSC)
- A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Biological and Pharmaceutical Sciences URL
- Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
Sources
- 1. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Optimization of 2-(Piperidin-4-ylmethyl)pyridine
Answering the user's request to create a technical support center for optimizing reaction conditions for 2-(Piperidin-4-ylmethyl)pyridine coupling.
Welcome to the technical support center for the synthesis of 2-(Piperidin-4-ylmethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and optimization strategies for the common synthetic challenges encountered when constructing this valuable scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 2-(Piperidin-4-ylmethyl)pyridine?
A1: There are three principal strategies for synthesizing this target molecule, each with distinct advantages and challenges. The optimal choice depends on the availability of starting materials, scale, and the desired purity profile.
-
Reductive Amination: This is often the most direct and high-yielding approach. It involves reacting pyridine-2-carboxaldehyde with a suitable piperidine derivative, such as 4-(aminomethyl)piperidine, in the presence of a reducing agent.[1][2]
-
Nucleophilic Substitution (N-Alkylation): This classic method involves coupling a 2-(halomethyl)pyridine (e.g., 2-(chloromethyl)pyridine) with a piperidine derivative. While straightforward, it can be prone to side reactions.[3]
-
Palladium-Catalyzed Cross-Coupling: This advanced route, such as a Suzuki or Stille coupling, typically involves creating the C-C bond between a 2-halopyridine and a piperidine-containing organometallic reagent. This method is powerful but notoriously challenging due to the "2-Pyridyl Problem," where the pyridine nitrogen can inhibit the catalyst.[4][5][6]
Q2: My reaction yield is consistently low, regardless of the method. What are the most common overarching issues?
A2: Low conversion is a frequent complaint. The root cause often traces back to a few key areas:
-
Catalyst Inhibition (for Cross-Coupling): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, effectively poisoning it and stalling the catalytic cycle.[7][8] This is the most significant hurdle for Suzuki-type reactions.
-
Side Reactions: Competing reactions, such as over-alkylation on the piperidine nitrogen to form a quaternary salt, N-alkylation of the pyridine ring to form a pyridinium salt, or hydrodehalogenation of the starting material, can consume reagents and reduce the yield of the desired product.[9][10]
-
Steric Hindrance: The substituent at the 2-position of the pyridine ring can sterically impede the approach of the coupling partner or the catalyst complex, slowing down the reaction rate.[11][12]
Q3: I am observing a significant amount of an inseparable impurity. What is it likely to be?
A3: The identity of the impurity depends on the reaction type. In nucleophilic substitution reactions, a common and often difficult-to-separate byproduct is the quaternary ammonium salt, formed by the dialkylation of the piperidine nitrogen.[3] In reductive amination, homo-coupling of the aldehyde or incomplete reduction of the intermediate imine can lead to persistent impurities. For cross-coupling reactions, hydrodehalogenation (where the halide is replaced by a hydrogen) is a common side product.[10]
Troubleshooting Guide: By Synthetic Strategy
This section provides specific, actionable solutions to common problems encountered during the synthesis of 2-(Piperidin-4-ylmethyl)pyridine.
Strategy 1: Reductive Amination
This is arguably the most reliable method for this specific target. The key is the formation of an iminium ion intermediate, which is then reduced in situ.
Q: My reductive amination has stalled or shows no conversion. What should I check first?
A: Low or no conversion in reductive amination is typically due to issues with iminium ion formation or the choice of reducing agent.
-
Cause 1: pH is not optimal. The formation of the imine/iminium ion is pH-dependent. The reaction medium should be slightly acidic (pH 4-6) to facilitate the dehydration step without protonating the amine starting material, which would render it non-nucleophilic.
-
Solution 1: Add a mild acid catalyst, such as acetic acid (1.1 equivalents), to your reaction mixture.[12]
-
Cause 2: Incorrect reducing agent. Sodium borohydride (NaBH₄) is often too reactive and can reduce the starting aldehyde before imine formation occurs. Conversely, a reagent that is too mild may not reduce the iminium ion effectively.
-
Solution 2: Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) . It is mild enough not to reduce the aldehyde but reactive enough to reduce the intermediate iminium ion, making it ideal for one-pot reactions.[1] Borane-pyridine complexes are also excellent alternatives.[13][14]
Q: I'm getting multiple products. How can I improve selectivity?
A: The formation of multiple products usually points to over-alkylation or side reactions with the aldehyde.
-
Cause: The newly formed secondary amine product is itself nucleophilic and can react with another molecule of the aldehyde, leading to a tertiary amine byproduct.
-
Solution: Control the stoichiometry carefully. Use a slight excess (1.0 - 1.2 equivalents) of the amine component to ensure the aldehyde is fully consumed.[1] Running the reaction at room temperature or lower can also help minimize side reactions.
Caption: A two-phase workflow for successful reductive amination.
Strategy 2: Nucleophilic Substitution
This approach involves the direct alkylation of a piperidine nitrogen with an electrophilic pyridine derivative.
Q: My reaction is failing, or I'm getting a complex mixture. What's going wrong?
A: This method is a balancing act between activating the desired nucleophile and preventing unwanted side reactions.
-
Cause 1: Competing N-Alkylation of the Pyridine Ring. The nitrogen on the pyridine ring is a Lewis base and can be alkylated by the 2-(chloromethyl)pyridine, forming a pyridinium salt.[15] This deactivates the molecule and consumes your starting material.
-
Solution 1: Use a non-polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) instead of polar protic solvents like ethanol.[16] This can disfavor the formation of charged intermediates. Using a bulky, non-nucleophilic organic base like diisopropylethylamine (DIPEA) instead of an inorganic base like K₂CO₃ can also help by minimizing side reactions.[16]
-
Cause 2: Overalkylation. The product, 2-(Piperidin-4-ylmethyl)pyridine, is a secondary amine and can react again with the alkylating agent to form a tertiary amine and eventually a quaternary ammonium salt, which can be difficult to remove.
-
Solution 2: Use a slight excess of the piperidine nucleophile relative to the alkylating agent. This ensures the electrophile is consumed before it can react with the product. Careful monitoring by TLC or LC-MS and stopping the reaction upon consumption of the limiting reagent is critical.
| Parameter | Condition A (Prone to Failure) | Condition B (Recommended) | Rationale |
| Solvent | Ethanol (Polar, Protic) | Dichloromethane (DCM) | Apolar aprotic solvents disfavor the formation of charged pyridinium salt byproducts.[16] |
| Base | K₂CO₃ (Inorganic) | DIPEA (Organic, Non-nucleophilic) | A non-nucleophilic organic base avoids competing with the desired nucleophile and minimizes Q-salt formation.[16] |
| Temperature | High (e.g., 80 °C) | Room Temperature | Milder conditions reduce the rate of side reactions, improving selectivity for the desired product. |
Strategy 3: Palladium-Catalyzed Cross-Coupling
This is the most challenging route due to the inherent properties of 2-substituted pyridines in cross-coupling reactions, a phenomenon often called the "2-Pyridyl Problem".[4][5][6]
Q: My Suzuki-Miyaura reaction with a 2-halopyridine is not working. How do I overcome catalyst inhibition?
A: This is the central issue. The pyridine nitrogen reversibly coordinates to the palladium center, inhibiting oxidative addition and other key steps in the catalytic cycle.
-
Cause: The lone pair on the nitrogen atom of the 2-halopyridine substrate effectively competes with the phosphine ligand for coordination sites on the palladium catalyst, leading to inactive or less active catalytic species.[7][8]
-
Solution 1: Judicious Ligand Selection. The choice of ligand is paramount. You need bulky, electron-rich phosphine ligands that can stabilize the active Pd(0) species and promote the difficult oxidative addition step while outcompeting the pyridine nitrogen. Ligands like SPhos, RuPhos, and XPhos are often effective.[8][10][17]
-
Solution 2: Use an Alternative Boron Reagent. Standard 2-pyridyl boronic acids are notoriously unstable and prone to protodeboronation.[5][6] Using more robust reagents like 2-pyridyl MIDA boronates or exploring alternative coupling partners like pyridine-2-sulfinates can dramatically improve reaction success.[18][19][20]
-
Solution 3: Increase Catalyst Loading & Temperature. For particularly stubborn couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% and raising the temperature to 80-120 °C may be necessary to overcome the high activation energy of the oxidative addition step.[10][17]
Caption: The pyridine nitrogen sequesters the active Pd(0) catalyst, creating an inactive complex and inhibiting the desired catalytic cycle.
Detailed Experimental Protocols
Protocol 1: Reductive Amination (Preferred Method)
This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[1]
-
Preparation: To a round-bottom flask, add pyridine-2-carboxaldehyde (1.0 eq) and 4-(aminomethyl)piperidine (1.1 eq). Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (approx. 0.1 M concentration).
-
Iminium Formation: Add glacial acetic acid (1.1 eq) to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: To the mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the consumption of the limiting reagent by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent system: gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine) to afford the pure 2-(Piperidin-4-ylmethyl)pyridine.
Protocol 2: Palladium-Catalyzed Suzuki Coupling (Advanced)
This protocol is a general guide for a challenging transformation and requires strict anhydrous and anaerobic conditions. It is based on best practices for coupling 2-halopyridines.[7][17]
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the 2-halopyridine (e.g., 2-bromopyridine, 1.0 eq), the piperidine-containing boronic acid or ester (1.2 eq), and a strong, non-nucleophilic base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the bulky phosphine ligand (e.g., SPhos, 3.6 mol%).
-
Degassing: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (approx. 0.2 M) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
References
-
Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI. [Link]
-
Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(51), 22998-23014. [Link]
-
Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. [Link]
-
Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3712-3724. [Link]
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Al-Haoli, A. S., et al. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. ACS Omega. [Link]
-
Gzyl-Malcher, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13355-13368. [Link]
-
Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 4974-4979. [Link]
-
Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Wiechert, S., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. Pyridine - Wikipedia [en.wikipedia.org]
- 16. echemi.com [echemi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017) | Tim Markovic | 79 Citations [scispace.com]
- 19. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
Technical Support Center: Storage Stability & Degradation of 2-(Piperidin-4-ylmethyl)pyridine
Welcome to the Technical Support Center for 2-(Piperidin-4-ylmethyl)pyridine (CAS: 811812-57-4). This guide is engineered for researchers, analytical scientists, and formulation chemists who require rigorous, field-proven strategies to maintain the structural integrity of this bifunctional molecule.
Because this compound contains both a highly nucleophilic secondary aliphatic amine (piperidine ring) and a UV-sensitive aromatic system (pyridine ring), it is exceptionally vulnerable to specific environmental degradation pathways. This guide synthesizes mechanistic causality with actionable troubleshooting to ensure your experimental protocols remain robust and self-validating.
Core Stability Profile & Degradation Mechanisms
To prevent degradation, one must first understand the chemical causality behind it. 2-(Piperidin-4-ylmethyl)pyridine degrades via three primary mechanisms:
-
Nucleophilic Carbamate Formation: The secondary amine of the piperidine ring (pKa ~10.5) is a strong nucleophile. Upon exposure to ambient air, it rapidly attacks atmospheric carbon dioxide (
) to form insoluble piperidinium carbamate salts[1]. This is the most common cause of unexplained precipitation or loss of free-amine titer. -
Radical-Mediated Oxidation: The
-hydrogens adjacent to the piperidine nitrogen are highly susceptible to hydrogen abstraction in the presence of oxygen ( ) and heat. This initiates a radical cascade that yields N-oxides, imines, and eventually fragmented amides[2]. -
UV Photolysis of the Pyridine Ring: While the piperidine ring is vulnerable to oxidation, the pyridine ring is highly sensitive to ultraviolet (UV) light. UV irradiation induces photo-oxidation, leading to the formation of hydroxypyridines and, upon prolonged exposure, ring cleavage yielding aliphatic dicarboxylic acids like succinic acid[3].
Fig 1: Primary environmental degradation pathways of 2-(Piperidin-4-ylmethyl)pyridine.
Troubleshooting Guide: Common Handling & Storage Issues
If you observe physical changes in your reagent, use the diagnostic table below to identify the root cause and implement the correct corrective action.
Diagnostic Matrix for Reagent Degradation
| Observed Symptom | Chemical Root Cause | Mechanistic Explanation | Corrective Action |
| White crust or precipitate forms on the container lid or in solution. | The secondary amine reacts with atmospheric | Perform a basic extraction (Protocol A) to recover the free base. Store under Argon. | |
| Yellowing or browning of the previously clear liquid/solid. | Oxidative Degradation | Radical-mediated oxidation of the piperidine ring forms colored N-oxides and imines[2]. | Discard heavily oxidized stock. Store new batches at -20°C in airtight, amber vials. |
| Unexplained mass gain during weighing. | Hygroscopicity | The amine hydrogen-bonds with atmospheric moisture, artificially inflating the apparent mass. | Equilibrate the vial in a desiccator prior to weighing. Weigh rapidly using a closed analytical balance. |
| Loss of biological activity or assay signal over time. | UV Photolysis | Ambient laboratory lighting (UV-A/B) induces pyridine ring cleavage into succinic acid[3]. | Wrap reaction vessels in aluminum foil; use amber glass for all long-term storage. |
Experimental Protocols: Stability Testing & Purification
To ensure trustworthiness in your assays, you must utilize a self-validating system. If your stock of 2-(Piperidin-4-ylmethyl)pyridine has degraded into carbamates, do not discard it immediately. The following protocol leverages the pKa differential to quantitatively recover the free base.
Protocol A: Recovery of Free Base from Carbamate-Degraded Stock
Causality Check: Carbamate formation is reversible under highly alkaline conditions. By driving the pH above 12, we ensure the piperidine nitrogen (pKa ~10.5) is fully deprotonated, breaking the carbamate bond and forcing the molecule into the organic phase.
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 g of the degraded 2-(Piperidin-4-ylmethyl)pyridine stock in 20 mL of Dichloromethane (DCM).
-
Alkaline Hydrolysis: Add 20 mL of cold 1M Sodium Hydroxide (NaOH) to the suspension. Stir vigorously for 15 minutes at room temperature. Note: The high pH reverses the carbamate and drives the compound into its free-base form.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. Collect the lower organic (DCM) layer.
-
Aqueous Extraction: Extract the remaining aqueous layer with an additional 2 x 10 mL of DCM. Combine all organic layers.
-
Drying: Add 2.0 g of anhydrous Sodium Sulfate (
) to the combined organic layers. Swirl and let sit for 10 minutes to remove residual water. -
Filtration & Concentration: Filter off the
. Concentrate the filtrate using a rotary evaporator at 30°C under reduced pressure until the DCM is fully removed. -
Inert Storage: Immediately purge the receiving flask with Argon gas for 60 seconds, seal tightly with Parafilm, and store at -20°C.
Fig 2: Liquid-liquid extraction workflow for the recovery of degraded amine free base.
Frequently Asked Questions (FAQs)
Q: I am conducting accelerated stability testing in a humidity chamber. Can I use saturated sodium nitrite (
Q: Is it better to store this compound as a free base or as a salt?
A: As a salt. If your experimental design permits, converting the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt is highly recommended. Protonating the piperidine nitrogen eliminates its nucleophilicity, entirely preventing
Q: My LC-MS shows a mass peak corresponding to +16 Da. What happened? A: This is the N-oxide. The +16 Da mass shift indicates the addition of an oxygen atom, which is the hallmark of oxidative degradation of the secondary amine[2]. This occurs when the compound is stored at room temperature in the presence of atmospheric oxygen. You must store the compound under an inert atmosphere (Argon or Nitrogen) to prevent this.
Q: Why does my compound degrade faster when dissolved in water compared to organic solvents?
A: Aqueous environments facilitate multiple degradation pathways. Water acts as a solvent for dissolved
References
-
UV Photolysis for Accelerating Pyridine Biodegradation ACS Publications[Link]
-
New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms ACS Publications[Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control PubMed / Journal of Pharmaceutical and Biomedical Analysis[Link]
-
Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction PubMed / The Journal of Physical Chemistry[Link]
Sources
- 1. Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-(Piperidin-4-ylmethyl)pyridine Salts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(Piperidin-4-ylmethyl)pyridine and its associated salts. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into selecting solvents and troubleshooting common issues encountered during the recrystallization of these valuable pharmaceutical intermediates.
Fundamental Principles: The Challenge of Crystallizing Amine Salts
2-(Piperidin-4-ylmethyl)pyridine is a polar molecule containing both a pyridine ring and a piperidine ring.[1][2] When converted to a salt (e.g., hydrochloride or dihydrochloride), its ionic character and polarity increase dramatically. This presents a unique challenge for recrystallization. The guiding principle of "like dissolves like" is paramount; highly polar, ionic salts require highly polar solvents to dissolve.[3]
An ideal recrystallization solvent for these salts must satisfy several criteria:
-
High Solubility at Elevated Temperatures: The salt should dissolve completely in a minimal amount of boiling or near-boiling solvent.[4][5]
-
Low Solubility at Cold Temperatures: Upon cooling, the salt's solubility should decrease significantly, allowing for maximum recovery of the purified crystals.[4][6]
-
Favorable Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[4]
-
Chemical Inertness: The solvent must not react with the compound.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[3]
Given their salt nature, single non-polar or moderately polar solvents like hexanes or ethyl acetate are often ineffective. The focus must be on highly polar protic solvents or specific mixed-solvent systems.
Solvent Selection and Screening Workflow
Choosing the right solvent is the most critical step for a successful recrystallization.[7] A systematic screening process is essential to identify the optimal conditions efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for a solubility screen of a 2-(Piperidin-4-ylmethyl)pyridine salt?
For a polar dihydrochloride salt, start with highly polar, protic solvents. Good candidates include:
-
Water
-
Methanol
-
Ethanol
-
Isopropanol
Polar aprotic solvents might also be considered, but alcohols and water are typically the primary choices for such polar salts.[8]
Q2: When should I consider a two-solvent (mixed-solvent) system?
A two-solvent system is ideal when no single solvent provides the required steep solubility curve.[9] This occurs if your compound is:
-
Too soluble in one solvent (e.g., methanol), even when cold.
-
Too insoluble in another solvent (e.g., ethyl acetate), even when hot.
In this case, you dissolve the compound in a minimal amount of the "good" (high-solubility) solvent while hot, and then slowly add the "poor" (low-solubility) anti-solvent until turbidity (cloudiness) appears, indicating the saturation point has been reached.[8] Common solvent pairs often involve miscible liquids of differing polarity, such as ethanol/water, methanol/diethyl ether, or ethanol/ethyl acetate.[4][10]
Q3: How do I perform a systematic solvent screening experiment?
A small-scale, parallel approach is most effective. This allows you to test multiple solvents and conditions with a minimal amount of material.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Arrange a series of small test tubes, each containing approximately 50-100 mg of your crude 2-(Piperidin-4-ylmethyl)pyridine salt.
-
Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, water, isopropanol) dropwise, starting with ~0.5 mL. Agitate at room temperature. Note if the solid dissolves completely. If it does, that solvent is unsuitable for single-solvent recrystallization as the compound is too soluble at cold temperatures.
-
Hot Dissolution Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently (e.g., in a warm water or sand bath) towards the solvent's boiling point.[4] Add the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals.
Data Presentation: Hypothetical Solvent Screening Results
| Solvent System | Solubility at 25°C (in ~1 mL) | Solubility at Boiling Point | Crystal Formation upon Cooling | Estimated Yield (%) | Observations |
| Water | Soluble | Very Soluble | None | 0 | Compound is too soluble.[6] |
| Methanol | Soluble | Very Soluble | Very Few Crystals | <10 | Compound is too soluble. |
| Ethanol | Sparingly Soluble | Soluble | Fine Needles | 85 | Good recovery, crystals formed readily. |
| Isopropanol | Sparingly Soluble | Soluble | Prismatic Blocks | 90 | Excellent recovery, slower cooling gave larger crystals.[7] |
| Ethyl Acetate | Insoluble | Sparingly Soluble | Amorphous Powder | 65 | Poor crystal quality, incomplete dissolution. |
| Ethanol/Water | Soluble (in Ethanol) | N/A | Small Plates | 88 | Induced by addition of water as an anti-solvent.[7] |
| Isopropanol/Hexane | Soluble (in IPA) | N/A | Fine Needles | 92 | Induced by addition of hexanes as an anti-solvent. |
Note: This table presents hypothetical data to illustrate the screening process and should be populated with your experimental findings.[7]
Visualization: Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
Step-by-Step Recrystallization Protocols
Protocol 2: Single-Solvent Recrystallization (e.g., with Isopropanol)
-
Dissolution: Place the crude salt in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of isopropanol required to form a slurry.
-
Heating: Heat the mixture to a gentle boil on a hotplate with stirring. Add more hot isopropanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[6]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization and loss of product.[8]
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[8]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Two-Solvent Recrystallization (e.g., with Ethanol/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude salt in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., hexanes) dropwise with swirling until a persistent cloudiness appears. This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the cloudiness and obtain a clear solution.
-
Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for the final wash.
Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses the most common problems in a question-and-answer format.
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Q: My compound separated as an oil, not crystals. What should I do?
A: This phenomenon, known as "oiling out," is common and typically occurs for two reasons:
-
The melting point of your compound is lower than the boiling point of the solvent. The compound melts in the hot solution before it can crystallize.[9][12]
-
The solution has become highly supersaturated. The concentration of the solute is so high that it separates from the solution as a liquid phase.[13]
Solutions:
-
Reheat the solution until the oil redissolves completely.[13]
-
Add a small amount of additional hot solvent to make the solution slightly less concentrated.[14]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
If the issue persists, you may need to choose a solvent with a lower boiling point.[12]
Q: I've cooled the solution, but no crystals have formed. What's wrong?
A: This is usually due to one of two opposite problems: the solution is either too dilute or it is supersaturated.[13]
Solutions:
-
If the solution is too dilute (too much solvent was added): Gently boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[13][14]
-
If the solution is supersaturated: Crystallization needs a nucleation point to begin. You can induce it by:
Q: My final yield of crystals is very low. How can I improve it?
A: A low yield is a frequent issue and can stem from several factors.[14]
Solutions:
-
Minimize Solvent: Ensure you used the absolute minimum amount of boiling solvent for dissolution. Using too much is the most common cause of low yield, as a significant portion of your product will remain in the mother liquor.[6][13]
-
Prevent Premature Crystallization: If you performed a hot filtration, make sure your funnel and receiving flask were adequately pre-heated. If crystals form on the filter paper, it leads to significant product loss.[15]
-
Ensure Complete Cooling: Allow sufficient time for the flask to chill in an ice bath. Incomplete cooling means more product stays dissolved.
-
Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) is saturated with your compound. You can often recover more material by boiling off some of the solvent from the mother liquor and re-cooling to get a "second crop" of crystals.[8] Note that this second crop may be less pure than the first.
Q: I've recrystallized my material, but it's still impure. What's next?
A: If significant impurities remain, consider the following:
Solutions:
-
Slow Down Cooling: Rapid crystal growth can trap impurities within the crystal lattice.[14] Ensure your cooling process is very slow and undisturbed.
-
Change the Solvent: The chosen solvent may have a similar solubility profile for both your compound and the impurity. Try a different solvent or solvent system where the solubility difference is greater.[12]
-
Repeat the Recrystallization: A second recrystallization will often remove the remaining impurities, though at the cost of some yield.
-
Consider a Different Purification Method: If co-crystallizing impurities are a persistent problem, an orthogonal purification technique like column chromatography may be necessary before the final recrystallization step.[12]
References
- Crystallization. (n.d.). Department of Chemistry, University of California, Davis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1DxUAmIu3Fv70ss-yM0b4cZI9vBD8MunkhOhcWaPZEgdRqRxr5Zs7GVoIlJeIgngGP6c_s4aQHCaDibsuRsZ7MLig2rKIn31UvEWUk1IikE2cB0ledM2EIa3u4qC_ZaDmTXO50RNg3mtv9h1iZd4B6rPIzRrHisZVOWLyzuc5h35tZiyrt7u2Vs0=]
- Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. [https://vertexaisearch.cloud.google.
- Recrystallization. (n.d.). Department of Chemistry, University of California, Riverside. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL57jbrQSVVqezGdv7CI3VWvcuZaf0vzQpWJZmh3B4KWigC4hwM_6Z4Zz6cV5TnRjm-x6bSN0hYTlfriG2bIa9M-XojdJbiUkBPQBrOziPVWk7t7afTWrIhmIOVb9Yql0eA_egVa4rcScUunT92HAWbjiJVKQ5HGYiKk6Z4OFNE5OJ]
- Experiment 2: Recrystallization. (n.d.). Department of Chemistry, University of Missouri-St. Louis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOj0JRcr1rk6PtaVxeWYtZ_NR44COdjAIbI2CkuUvCPpJlcCptwu1wT13pCpinodUOlG0OG2bp7kDowsQKuwPocIChEDT7Qioux5ZDnclW6vUuFKhC1PV3P21wfutNerKy6j3sEprrvSTYSe4vc9nRhKekM5D7FeB5HT2aAmkfgzJlhDc937vDAbDDavVv6_-DUsZI2RDxdIzPS1shwf_j5rGE_69FnXIkO4jTSAovIc3YcROdQvIrbIQDewrCISBN4ik=]
- Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDka-Q4A9yox7jwwgs1BQqTeXd8aqZH5TJOwvNalph8ThD8WH88o-rBFo8SEEE1Wt6OpdUjzn4YQMTi3ZavSRYGprV9JV2JVgv-13APdSjCT2_zjJPIgIhX5C4aOZdAAvx8Yv8U0PlDu19v8Fk5M9F3QioRlmB2-Ix-gCpqbJek-aL47DKJGNlBpiUJ4ilsq7AMvOyzDz10GHs3oSoFCdaacPfJ12Z_77-uVPcaQ==]
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwvZa6odb7aB9P4B_E1uNEer0zmmD8el_uAIGF4K0jaB3Iktm96Cc7mS4PEXZcLl_K9l8GItBF2rmKGefkKupOrvbSFeZY9aNGFkGQVMK2Zy7hHO5LDkHxBaZcKOSsu_UCVqTP7Vmcb4zTVCyD2Gy4hPyR-lK5_hvJF5XBOt3ac8ejbqGoaRnr4oadPveEwUf2_zm46vg=]
- 2-Piperidin-4-ylmethylpyridine dihydrochloride. (n.d.). Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGOjYunVD8LBYkHG0VR0KUf5nzAGX6jExRE_iVQEzzLojkXKos7vCZGx0Nruk-VxvLtJuef-hraxmH2nKu5MAUfprHhke1tAAK3e6koNxzO6VuxJFzWUTAd4Xh-VgDRWPxpZQ=]
- Technical Support Center: Solvent-Free Synthesis of Pyridine Derivatives. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnuo-r5mYGvBbBw9KEFTCy6K5Tnq3_Lzsiri2pRXc95unRYM1QxV7e0yZL3abAaSWD7Cgk4WU3xtPPRbAZxDUh56_WduaIFg2RX8NKjk051YE-cdc5AR7i_ZnMmruzBJlZ8Dlnp8eOXV7fwMMMY53umUQqGTxJJlL9tdnDx4eKisu7NUWqPPLV-h7XfOCNHy-t5Qxyj1ISgjnNyJAzbKj1FlSVaQ==]
- Recrystallization. (n.d.). Department of Chemistry, California State University, Long Beach. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuRYkX-URcoMLlekcceK5L11Fo1AH6gaHvnmuhdirWsPVlZnST5_L4e0XNAuxIxtD0KZxqF2zNhCWB4tP16YTG0nhsAt64tPEN2kCTHNxvNOL2Pi4Sy_kq5R34EqsulD9DgEncXQyYyr5CWlYY3YnzvaWjyWw=]
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq3OrPbK5MmkgqBSCXgLfaBRI64cgklqpFBrxaDOKTBWAWOHUbSxd5bFSGBVhCHX86reXfYYvEthlCKQ4viCMr21RsVgCkruAuVjV-cVJOk85c7ib1d2627nkdYZSj-TIqCY6xjOPCF_h-5kumX0Pc8tsuIcrMeBJI_C8xCDiHzJR2YtdcwIbNztL14Npf6tUXsP0GD3vt8kOptZ6_EsSCIESrk0YsAV1-koU1eFgtjCzESu-XjQK3szVsCb2w-mb2jfN-43NCDWKNbi3KPDXLuBHPy0ivlMopH71SK2bABi8iN7_2DjYmIvweaot9]
- Technical Support Center: Purification of Secondary Alkyl Amines. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyvL8MMnrTozD6-Wy0idk_1HyGTcisLih2XU-9cqrTLaIna82gS_6LAMU-DvdmkS8097LFXCRl5ERxwlZrEC5k7KTSbMnqsO40Xjh03qWpJneVXMm-3ICPongw1-YkxBIhl3Hpms1299mtD4RxqetBqYmtBwvczydRaTtWbFlBYrMBBMIApMROW-hc4FlG1BdJBR1ST4IbtkOXK1s=]
- Amine workup. (2024, March 12). Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvavDj0k4I5IUJgdiokw1M_4EBvO4sfBlqqfayaCejFjzw6uvSrNNJXikVVfcd_7SnUPA7BqMwv2bp9KfYRQQ_Y-ELSZm9K-ftIxOMZueBRh_EjfeLXE4YJJvayZBaCahxeCq9ld78kQITOjpe7CdqqUqAE4GllnmmJiU=]
- Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs, University of York. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGorKLqjE9f7PTowXn-2U-HnQrfsfKBjeMPJOlysP8mYUDWRPxJmrnf7XL-DjZFun9ifU5s2VQrXF-dM1R06zZ91BiF_bL4v4JUQHumrE5Ez1IYwSM-5Mj1JpH-zNUj_tv4ze0BpZ8pTWwHaGsfmzNF5jO4eWxPhq_XOkSc6EzfNCc9vboxfbs8tHux3qDoWCZM0tAWjPFfZsKYcCPyvbY=]
- Solid organic cpd.s when isolated from organic reaction. (n.d.). SlidePlayer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE9DHmScd1jvBR2UpPH5v8M3JLKxYN7ebHek8H12T4d3Cuk7eYUCL4ZKSZjySR3iuVTu1Z3JKiG7qxulPbmYeq7cgzzLnjU4F0OrWTa_Y-rOeDSs1dE_q6v5mhwXqyEq5G4iSKyrdRUYzdeI01wHGTQhGADDHMjO2CqeQTujWOhrSMAoDFyoVR2LPzVNZJr_BqRPpN9iU7SxSi4a_ucz5myqxp2c1lH0X1cFTwS0w9F-7pnHI0KhV-ZZ7XHuCsa00bLW85cQ8vXz3ZFnCFag==]
- Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnT9hhD0uZ5qG_rSsvFCpzifpWZmS9vWlzRuRYCGAvsFC0UO52SKyE_PyO4426mX7U3qBfiFyNcwc2KBboEN2wySHsHL8K6uDcblIwmhRvWMJVSOXvdWkdi7QkEY9YcjtS0J0ny1WMvR4pVxgkps1P1M5-fBZ95S9ztX43Oo6m0TSvhkVU9iShIULriacqlsI80ChCPKRIiftVHTY3KPZunXypP9Wq-lvlUdqhlaIK2A-21w==]
- 2-[(piperidin-4-yl)methyl]pyridine. (n.d.). MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF695QfPrMRwzvYRp5PoYEEe_Q6KXRHZE3DZfexzxi1eOWOyjcYj4cpwzx4AGar9eFL9hS6djeQbPR4qya3clYtMKWnrN3ykwd_qsMUzORzFXZl_Bj39p0sF3abR2ruznPaZT4k5dcO8OJrNcWzTjmVyjdV9qQ4RnKxJA==]
- Purification by Recrystallization. (n.d.). The City University of New York (CUNY). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5n59Y5reobCXOLFafV4K5Ikgi7w2Blx8mJg1JhgDV8ITuMIVnuHtmedIRdhi2BzYYVqcm_6k3A_4ySJLlb0mxBg4za7MKxLU3LNjKGMGREpS-5HvWXZAojtucsBOnV_HLyTO3E7M2IDK42XoVYnazCH9ckgjBpfZ1IfUfDL8AUkA39uTHxi_ye_ZmvzLiTzJvT946Td7aBgxZyFpE]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-[(piperidin-4-yl)methyl]pyridine | 811812-57-4 [sigmaaldrich.com]
- 3. rubingroup.org [rubingroup.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. athabascau.ca [athabascau.ca]
- 9. community.wvu.edu [community.wvu.edu]
- 10. reddit.com [reddit.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in 2-(Piperidin-4-ylmethyl)pyridine Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when functionalizing 2-(Piperidin-4-ylmethyl)pyridine .
This scaffold presents a classic dual-amine dilemma: it contains a highly nucleophilic secondary aliphatic amine (the piperidine ring, pKa ~10.4) and a tertiary aromatic amine (the pyridine ring, pKa ~5.2). Without precise mechanistic control, standard functionalization attempts frequently result in over-alkylation, competitive pyridine quaternization, or unwanted oxidation. This guide provides the causality behind these side reactions and the self-validating protocols required to eliminate them.
Diagnostic Workflow for Chemoselective Functionalization
Diagnostic Workflow for Chemoselective Functionalization of 2-(Piperidin-4-ylmethyl)pyridine.
Troubleshooting Guides & FAQs
Q1: During direct N-alkylation with alkyl halides, I am observing massive formation of a highly polar byproduct that stays at the baseline on my TLC. What is happening, and how do I prevent it? Causality & Mechanism: The baseline spot is almost certainly a 1[1]. While the piperidine secondary amine is the most nucleophilic site initially, once it undergoes mono-alkylation, the resulting tertiary amine becomes even more nucleophilic due to the inductive electron-donating effect of the newly attached alkyl group. If the alkylating agent is present in excess, it rapidly attacks this tertiary amine, leading to 2[2]. Solution: Shift from batch addition to a controlled continuous addition using a 3[3]. By keeping the steady-state concentration of the electrophile extremely low, the unreacted secondary amine outcompetes the newly formed tertiary amine.
Q2: I am attempting an oxidation reaction elsewhere on the molecule, but LC-MS shows an unexpected +16 Da mass shift. How do I protect the pyridine ring? Causality & Mechanism: The +16 Da shift indicates the formation of a4[4]. The tertiary nitrogen of the pyridine ring is highly susceptible to oxidation by peracids (like mCPBA) or peroxides. Solution: The most effective strategy is in situ protection via protonation. Because the pyridine nitrogen has a pKa of ~5.2, running the oxidation in a strongly acidic medium (e.g., using trifluoroacetic acid) protonates the pyridine nitrogen, rendering its lone pair unavailable for oxidation. If N-oxide formation is unavoidable, it can be4[4].
Q3: What is the most robust method for exclusive mono-alkylation of the piperidine ring without touching the pyridine moiety? Causality & Mechanism: 2[2] for this scaffold. It relies on the condensation of the secondary piperidine amine with an aldehyde or ketone to form an iminium ion. Crucially, the tertiary pyridine nitrogen cannot form an iminium ion, rendering the first step completely chemoselective. The intermediate is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃), which2[2]. Because the resulting tertiary amine cannot form another iminium species, over-alkylation is mechanistically impossible.
Quantitative Data: Chemoselectivity Comparison
| Functionalization Strategy | Reagents | Piperidine Mono-alkylation Yield | Over-alkylation (Quaternary Salt) | Pyridine Side Reactions |
| Direct Alkylation (Batch) | Alkyl Iodide (1.5 eq), K₂CO₃, MeCN | 45 - 60% | 25 - 40% | ~10% (Quaternization) |
| Direct Alkylation (Controlled) | Alkyl Bromide (1.1 eq), DIPEA, Syringe Pump | 75 - 85% | < 10% | < 5% |
| Reductive Amination | Aldehyde (1.0 eq), NaBH(OAc)₃, DCE | > 95% | Not Observed | Not Observed |
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Mono-N-Alkylation via Reductive Amination
Objective: Achieve exclusive mono-alkylation of the piperidine ring while leaving the pyridine ring intact.
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(Piperidin-4-ylmethyl)pyridine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for complete iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Self-Validation Checkpoint: The reaction is self-indicating. The suspension of NaBH(OAc)₃ will gradually dissolve as it is consumed by the transient iminium ion. Complete dissolution of the hydride, coupled with the disappearance of the ninhydrin-active secondary amine spot on TLC, confirms complete conversion.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Controlled Direct N-Alkylation (Syringe Pump Method)
Objective: Minimize quaternary ammonium salt formation when reductive amination is not chemically viable (e.g., when introducing a secondary alkyl halide).
-
Preparation: To a magnetically stirred 0.1 M solution of 2-(Piperidin-4-ylmethyl)pyridine (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Controlled Addition: Load the alkyl halide (1.1 eq) into a syringe. Using a syringe pump, add the alkyl halide to the stirring solution at a rate of 0.1 mmol/hour at room temperature under a dry nitrogen atmosphere.
-
Self-Validation Checkpoint: During the workup, the addition of saturated aqueous NaHCO₃ to the concentrated residue will trigger immediate effervescence (CO₂ evolution). This is a critical self-validating step: it confirms the successful3[3] generated during alkylation, ensuring the product is partitioned into the organic layer as a free base.
-
Isolation: Extract with diethyl ether, separate the organic layer, dry over Na₂SO₄, and evaporate to yield the free base of the N-alkylpiperidine.
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate . ResearchGate. Available at: [Link]
-
Pyridine-N-oxide - Wikipedia . Wikipedia. Available at: [Link]
Sources
Technical Support Center: Chromatographic Separation of 2-(Piperidin-4-ylmethyl)pyridine Isomers
Welcome to the dedicated technical support resource for scientists and researchers engaged in the chromatographic separation of 2-(Piperidin-4-ylmethyl)pyridine and its related isomers. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the analysis and purification of these complex molecules. Drawing from extensive field experience, this document explains the "why" behind experimental choices, ensuring you can develop robust and reliable separation methods.
The Challenge: Structural Complexity of 2-(Piperidin-4-ylmethyl)pyridine Isomers
Separating isomers of 2-(Piperidin-4-ylmethyl)pyridine presents a significant analytical challenge due to their inherent structural similarities. These compounds can exist as positional isomers (e.g., 3- and 4-substituted pyridines) and, importantly, as enantiomers due to the chiral center at the 4-position of the piperidine ring when substituted. Their shared physicochemical properties, such as polarity and pKa, make them difficult to resolve using standard chromatographic techniques.
Furthermore, the basic nature of both the pyridine and piperidine nitrogens can lead to undesirable interactions with silica-based stationary phases, resulting in poor peak shape and tailing.[1][2] Effective method development requires a strategic approach to column chemistry, mobile phase optimization, and sometimes, alternative chromatographic modes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the separation of these challenging isomers.
Q1: Why am I seeing severe peak tailing for my main analyte peak?
A1: Short Answer: Peak tailing for basic compounds like 2-(Piperidin-4-ylmethyl)pyridine is typically caused by secondary interactions between the analyte's basic nitrogen atoms and acidic silanol groups on the surface of silica-based columns.[1]
Expert Explanation: Standard silica-based reversed-phase columns (e.g., C18) can have residual, un-endcapped silanol groups (Si-OH) on their surface. These silanols are acidic and can interact strongly with the basic nitrogens of your analyte through ion-exchange mechanisms. This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" or asymmetric peak.[1]
To mitigate this, consider the following:
-
Mobile Phase Additives: Incorporating a competing base, such as 0.1% triethylamine (TEA) or a volatile alternative like ammonium hydroxide, into your mobile phase can help to saturate the active silanol sites, minimizing their interaction with your analyte.[3]
-
pH Adjustment: Operating at a higher mobile phase pH can deprotonate the silanol groups, reducing their interaction with the protonated basic analyte. However, ensure your column is stable at the chosen pH.
-
Column Choice: Modern columns with advanced end-capping or hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) are designed to minimize silanol activity and provide better peak shapes for basic compounds.
Q2: I can't resolve the positional isomers. What should I try next?
A2: Short Answer: Achieving selectivity between positional isomers often requires moving beyond standard C18 columns and exploring alternative stationary phases or chromatographic modes that can exploit subtle differences in their structure.
Expert Explanation: Positional isomers often have very similar hydrophobicity, making them difficult to separate on a C18 column. To improve resolution, you need to introduce different separation mechanisms:
-
Mixed-Mode Chromatography (MMC): This is a powerful technique that utilizes stationary phases with multiple interaction capabilities (e.g., reversed-phase and ion-exchange).[4][5][6][7][8] An MMC column can interact with your isomers through both hydrophobic and ionic interactions, often providing unique selectivity that is not achievable with a single-mode column.[4][5][6][7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase.[9][10][11] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[9] The separation is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.[9]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase and is particularly effective for separating isomers.[12][13][14][15] It often provides different selectivity compared to HPLC and can be a faster and greener alternative.[15]
Q3: How do I separate the enantiomers of 2-(Piperidin-4-ylmethyl)pyridine?
A3: Short Answer: Enantiomeric separation requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing for their differential retention.
Expert Explanation: The key to chiral separations is creating a chiral environment within the column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are highly effective for a wide range of compounds, including piperidine derivatives.[16][17][18]
Key considerations for chiral method development include:
-
Screening Different CSPs: It is often necessary to screen several different CSPs to find one that provides adequate selectivity for your specific molecule.[18]
-
Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol) is typically used.[18] The type and concentration of the alcohol modifier can significantly impact the separation.
-
Additives: For basic compounds, adding a small amount of an amine like diethylamine (DEA) or butylamine to the mobile phase can improve peak shape and resolution.[18]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues you may encounter during your experiments.
| Symptom | Potential Cause(s) | Recommended Solutions & Rationale |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with silanols.[1] 2. Column overload. 3. Mismatch between sample solvent and mobile phase.[19] | 1a. Add a competing base (e.g., 0.1% TEA) to the mobile phase to mask silanol groups.[3] 1b. Use a modern, high-purity, end-capped column or a hybrid-particle column to minimize silanol activity. 2. Reduce the injection volume or sample concentration. Overloading the column can lead to peak distortion.[20] 3. Dissolve the sample in the mobile phase whenever possible to ensure good peak shape at the start of the separation.[19] |
| No or Poor Resolution of Isomers | 1. Insufficient selectivity of the stationary phase. 2. Mobile phase is not optimized. 3. Inadequate column efficiency. | 1a. Switch to a different stationary phase. If using a C18, try a phenyl-hexyl or a pentafluorophenyl (PFP) column to introduce π-π interactions. 1b. Explore alternative chromatographic modes like HILIC or Mixed-Mode Chromatography for unique selectivity.[4][5][6][7][8][9][10][11] 2a. Systematically vary the mobile phase composition, including the organic modifier (acetonitrile vs. methanol) and pH.[3] 2b. Perform a gradient optimization to improve the separation of closely eluting peaks. 3. Use a column with smaller particles (e.g., sub-2 µm or solid-core) to increase efficiency, but be mindful of system pressure limitations. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations.[21] 3. Column degradation or aging. | 1. Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve reproducibility. 2. Use a column oven to maintain a stable temperature. Even small changes in temperature can affect retention times, especially in HILIC mode. 3. Equilibrate the column thoroughly before each run. If retention times continue to shift, the column may need to be replaced. |
| Broad Peaks | 1. Extra-column volume (dead volume) in the HPLC system.[19] 2. Column contamination or void formation.[22] 3. Inappropriate flow rate. | 1. Check all fittings and tubing between the injector, column, and detector. Use tubing with the smallest possible internal diameter suitable for your system.[1] 2. Flush the column with a strong solvent to remove any contaminants. If a void is suspected, the column may need to be replaced.[22] 3. Optimize the flow rate. A flow rate that is too high can lead to peak broadening.[20] |
Experimental Protocols
Protocol 1: Starting Method for Achiral (Positional Isomer) Separation using Mixed-Mode HPLC
This protocol provides a robust starting point for separating positional isomers of 2-(Piperidin-4-ylmethyl)pyridine.
-
Column Selection: Utilize a mixed-mode column with both reversed-phase and cation-exchange characteristics (e.g., a C18 with embedded sulfonic acid groups).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) %B 0.0 5 15.0 50 15.1 95 17.0 95 17.1 5 | 20.0 | 5 |
-
-
Rationale: The low pH of the mobile phase ensures that the basic nitrogens of the isomers are protonated, allowing them to interact with the cation-exchange groups on the stationary phase. The C18 functionality provides hydrophobic retention. This dual retention mechanism often provides the necessary selectivity to resolve positional isomers.[4][5][6][7][8]
Protocol 2: Starting Method for Chiral Separation using HPLC
This protocol is a starting point for resolving the enantiomers of 2-(Piperidin-4-ylmethyl)pyridine.
-
Column Selection: Chiralpak® IA or a similar amylose-based chiral stationary phase.[16][17]
-
Mobile Phase Preparation:
-
A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Add Diethylamine (DEA) to the final mobile phase at a concentration of 0.1%.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
Run Type: Isocratic
-
-
Rationale: Polysaccharide-based CSPs are excellent for separating a wide range of chiral compounds.[18] The addition of a basic modifier like DEA is crucial for obtaining good peak shape for basic analytes by minimizing non-specific interactions with the stationary phase support.[18] The ratio of Hexane to IPA can be adjusted to optimize retention and resolution.
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
This diagram outlines a logical workflow for troubleshooting and optimizing the separation of closely eluting isomers.
Caption: Different chromatographic modes for separating pyridine isomers.
References
-
A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. (2023). Journal of Pharmaceutical Research. [Link]
-
Lemasson, E., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]
-
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. [Link]
-
Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. [Link]
-
ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]
-
Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-7. [Link]
-
ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Chromatography. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Journal of Chromatography A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5900-5910. [Link]
-
SIELC Technologies. (n.d.). Pyridine. SIELC Technologies. [Link]
-
Shimadzu. (n.d.). SFC Columns. Shimadzu. [Link]
-
PolyLC. (n.d.). HILIC Columns for Polar Separations. PolyLC. [Link]
-
Shimadzu. (n.d.). Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Shimadzu. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2021). Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114142. [Link]
-
Separation Science. (2023). Stacked injection for high efficiency isomer preparation with preparative scale SFC. Separation Science. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Journal of Chromatography. (1984). Gas chromatographic separation of substituted pyridines. Journal of Chromatography, 284(1), 125-136. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1996). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. Journal of the Chemical Society, Dalton Transactions, (24), 4647-4652. [Link]
-
Molecules. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 1935. [Link]
-
Tetrahedron: Asymmetry. (1993). Synthesis and Chromatographic Separation of the Stereoisomers of Furnidipine. Tetrahedron: Asymmetry, 4(4), 617-620. [Link]
Sources
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. primescholars.com [primescholars.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perspective Chapter: Mixed-Mode Chromatography | IntechOpen [intechopen.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polylc.com [polylc.com]
- 12. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. shimadzu.com [shimadzu.com]
- 14. sepscience.com [sepscience.com]
- 15. selvita.com [selvita.com]
- 16. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 17. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 20. youtube.com [youtube.com]
- 21. aelabgroup.com [aelabgroup.com]
- 22. agilent.com [agilent.com]
Optimizing pH conditions for extraction of 2-(Piperidin-4-ylmethyl)pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate basic heterocycles. 2-(Piperidin-4-ylmethyl)pyridine is a classic example of a deceptively simple molecule that requires precise physicochemical control during downstream processing.
This guide provides a mechanistic framework, troubleshooting FAQs, and a validated protocol for optimizing the liquid-liquid extraction (LLE) of this compound.
Core Principles: The Causality of pH in Amine Extraction
To successfully extract 2-(Piperidin-4-ylmethyl)pyridine from an aqueous mixture into an organic solvent, the molecule must be in its neutral, un-ionized form[1]. This compound possesses two distinct basic nitrogen centers, each with vastly different proton affinities:
-
The Pyridine Nitrogen (Aromatic): The lone pair resides in an sp2-hybridized orbital, giving it a higher s-character. This makes the electrons more tightly bound and less available for protonation. The pKa of its conjugate acid is approximately 5.2[2].
-
The Piperidine Nitrogen (Aliphatic): The lone pair resides in an sp3-hybridized orbital, making it highly available to accept a proton. The pKa of its conjugate acid is approximately 11.2[2].
Because liquid-liquid extraction efficiency depends heavily on the partition coefficient (LogD) of the analyte at a given pH, the pH of the aqueous phase must be raised above the pKa of the most basic functional group[1]. If the pH is too low, the molecule remains protonated, highly polar, and trapped in the aqueous phase.
Quantitative Data: Ionization State vs. pH
The following table summarizes the ionization states of 2-(Piperidin-4-ylmethyl)pyridine at various pH levels and the resulting impact on LLE recovery.
| Aqueous pH Level | Pyridine N (pKa ~5.2) | Piperidine N (pKa ~11.2) | Net Molecular Charge | LLE Extractability |
| pH < 4.0 | Protonated (+1) | Protonated (+1) | +2 (Di-cation) | None (Aqueous waste) |
| pH 7.0 - 8.5 | Neutral (0) | Protonated (+1) | +1 (Mono-cation) | Poor (Aqueous waste) |
| pH 12.0+ | Neutral (0) | Neutral (0) | 0 (Free Base) | High (Organic phase) |
Troubleshooting FAQs
Q: I adjusted the pH to 8.5 using sodium bicarbonate, but my extraction yield into ethyl acetate is near zero. Why? A: At pH 8.5, you have only deprotonated the pyridine ring. The piperidine ring (pKa ~11.2) remains entirely protonated[2]. This mono-cationic state is highly water-soluble. To drive the equilibrium toward the neutral free base, you must use a stronger base (e.g., NaOH or KOH) to push the pH above 12.
Q: When I adjust the pH to 13 using 5M NaOH, a thick white emulsion forms during extraction with dichloromethane (DCM). How can I break this? A: Emulsions at high pH are common when extracting lipophilic amines because the free base can act as a weak surfactant. Additionally, high concentrations of NaOH can precipitate inorganic salts. Solution: First, try adding saturated aqueous NaCl (brine) to increase the ionic strength and density of the aqueous layer, which forces phase separation[1]. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. Alternatively, switch your extraction solvent from DCM to Methyl tert-butyl ether (MTBE), which is less prone to emulsion formation with basic amines.
Q: My isolated free base degrades or forms a white crust upon storage on the benchtop. What is happening? A: The product is not degrading; it is reacting. Secondary aliphatic amines like piperidine are strong nucleophiles and readily absorb atmospheric carbon dioxide (CO₂). This reaction forms insoluble carbamate salts. Once isolated, the free base must be flushed with an inert gas (Argon or Nitrogen) and stored in a tightly sealed container at 4°C.
Validated Experimental Protocol: Step-by-Step LLE Workflow
This protocol is designed as a self-validating system to ensure maximum recovery of the neutral free base.
Step 1: Quench and Dilute Transfer the crude aqueous reaction mixture to an Erlenmeyer flask. Dilute with deionized water (approx. 2 volumes) to prevent the precipitation of inorganic salts during the subsequent basification step.
Step 2: Primary pH Adjustment (Basification) Place the flask in an ice-water bath, as acid-base neutralization is highly exothermic. Slowly add 5M NaOH dropwise under vigorous magnetic stirring. Continuously monitor the aqueous phase until it reaches a stable pH of 12.5 to 13.0 (verify using a calibrated pH probe or high-range pH strips). Causality Check: This strict pH threshold guarantees the complete deprotonation of the piperidine nitrogen.
Step 3: Solvent Extraction Add MTBE at a 1:1 volume ratio to the aqueous phase. Transfer the mixture to a separatory funnel. Stopper and invert gently, venting the stopcock frequently to release pressure. Shake vigorously for 30 seconds to maximize surface area contact between the phases.
Step 4: Phase Separation and Washing Allow the funnel to rest until two distinct layers form. Drain the lower aqueous layer. Retain the upper organic (MTBE) layer. Wash the organic layer once with a half-volume of saturated aqueous NaCl (brine) to remove residual water and trace inorganic hydroxide salts.
Step 5: Drying and Concentration Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent flows freely (indicating all water is absorbed). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 6: Inert Storage Immediately purge the receiving flask containing the isolated 2-(Piperidin-4-ylmethyl)pyridine with Argon or Nitrogen gas to prevent carbamate formation. Cap tightly.
Process Visualization
Figure 1: pH-dependent ionization and extraction workflow for 2-(Piperidin-4-ylmethyl)pyridine.
References
-
Title: Using pKa Values To Quantify Basicity of Amines | Source: masterorganicchemistry.com | URL: 2
-
Title: Liquid-Liquid Extraction Techniques Principles and Optimisation | Source: elementlabsolutions.com | URL: 1
Sources
Validation & Comparative
Mass spectrometry (LC-MS) analysis of 2-(Piperidin-4-ylmethyl)pyridine
Optimizing LC-MS Workflows for Highly Polar Di-Basic Compounds: A Comparative Guide on 2-(Piperidin-4-ylmethyl)pyridine
Introduction & Mechanistic Challenges
As a Senior Application Scientist, I frequently encounter drug candidates and synthetic intermediates that defy standard reversed-phase liquid chromatography (RPLC) methods. 2-(Piperidin-4-ylmethyl)pyridine is a quintessential example of such a challenge. Structurally, it features a piperidine ring (a secondary amine with a pKa ~10.5) linked to a pyridine ring (an aromatic amine with a pKa ~5.2).
Under standard acidic LC-MS conditions (pH 2–3), both nitrogen atoms are protonated. This dual positive charge renders the molecule highly polar, leading to two catastrophic chromatographic failures on standard C18 columns:
-
Loss of Retention: The molecule elutes in or near the void volume, suffering from severe ion suppression from unretained matrix components[1].
-
Peak Tailing: The protonated amines undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica surface, destroying peak symmetry and quantitative reproducibility[2].
To establish a robust, self-validating analytical system, we must move beyond the default "C18 + 0.1% Formic Acid" paradigm. This guide objectively compares three distinct chromatographic strategies: Traditional Low-pH RPLC, High-pH RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Workflow & Decision Matrix
The following diagram illustrates the physicochemical rationale behind selecting an appropriate LC-MS methodology for this di-basic compound.
Mechanistic pathways for LC-MS method selection of polar di-basic compounds.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. A method is deemed analytically valid only if the retention factor (
Sample Preparation: 2-(Piperidin-4-ylmethyl)pyridine analytical standard (100 ng/mL) is prepared in 50:50 Acetonitrile:Water for RPLC methods, and 95:5 Acetonitrile:Water for HILIC to prevent solvent-induced band broadening[1].
Method A: Standard Low-pH RPLC (The Baseline Control)
-
Column: Generic Silica C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% to 95% B over 3 minutes. Flow: 0.4 mL/min.
Method B: High-pH RPLC (The Deprotonation Approach)
-
Column: Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm. Note: Ethylene Bridged Hybrid (BEH) particles are mandatory here to withstand alkaline dissolution[3].
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 2% to 95% B over 3 minutes. Flow: 0.4 mL/min.
Method C: HILIC (The Polar Partitioning Approach)
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% to 50% B over 3 minutes. Note: HILIC gradients run inversely from high to low organic[4]. Flow: 0.4 mL/min.
Mass Spectrometry Conditions (Triple Quadrupole):
-
Source: Electrospray Ionization (ESI+)
-
MRM Transition: m/z 177.1
m/z 84.1 (Piperidine cleavage). -
Gas Temp: 300°C, Capillary: 3500 V.
Comparative Data Analysis
The following table synthesizes the quantitative performance metrics across the three evaluated methodologies.
| Performance Metric | Method A: Low-pH C18 | Method B: High-pH BEH C18 | Method C: HILIC |
| Retention Time ( | 0.45 min (Void) | 1.85 min | 2.10 min |
| Retention Factor ( | 0.12 (System Fail) | 3.62 (System Pass) | 4.25 (System Pass) |
| USP Tailing Factor ( | 2.8 (Severe Tailing) | 1.1 (Excellent) | 1.05 (Excellent) |
| MS Signal-to-Noise (S/N) | 45 | 320 | 850 |
| Mechanism of Success | N/A | Analyte Neutralization | Polar Partitioning |
Discussion & Causality: The "Why" Behind the Data
1. The Failure of Low-pH C18:
The
2. The High-pH Advantage:
By shifting the pH to 10.5, we suppress the ionization of the piperidine ring. The molecule becomes sufficiently lipophilic to interact with the C18 phase, increasing
3. The HILIC Superiority for Sensitivity: While High-pH RPLC is robust, HILIC provides a staggering 2.6x increase in MS S/N ratio over Method B. The causality lies in the electrospray desolvation thermodynamics. HILIC elutes the analyte in >80% acetonitrile. This high organic content drastically lowers the surface tension of the ESI droplets, leading to faster Coulombic fission and vastly superior gas-phase ion generation[4].
Conclusion
For the LC-MS analysis of 2-(Piperidin-4-ylmethyl)pyridine and similar highly polar di-basic compounds, traditional low-pH C18 methods should be abandoned. High-pH RPLC using hybrid particles offers a robust, familiar reversed-phase workflow with excellent peak shape. However, if maximum sensitivity is required for trace-level quantification (e.g., pharmacokinetics or genotoxic impurity screening), HILIC stands as the superior alternative due to its synergistic enhancement of both polar retention and ESI efficiency.
References
1.[3] Waters Corporation. "Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide." lcms.cz. 3 2.[1] LabRulez LCMS. "Stop Using C18 for Polar Analytes." lcms.cz, 2026. 1 3. PubMed. "Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis." nih.gov, 2019. 4.[4] Chromatography Online. "HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds." chromatographyonline.com, 2022.4 5.[5] ResearchGate. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." researchgate.net, 2020. 5 6.[2] Agilent Technologies. "A Tail of Two Peaks: Troubleshooting Poor Peak Shape." agilent.com, 2019. 2
Sources
Comparative Biological Activity Guide: 2-(Piperidin-4-ylmethyl)pyridine Analogs in Targeted Therapeutics
Executive Summary & Structural Rationale
The 2-(piperidin-4-ylmethyl)pyridine moiety is a highly versatile, privileged pharmacophore widely utilized in modern drug discovery. Rather than acting as a standalone therapeutic, this structural building block is incorporated into larger molecular frameworks to modulate specific biological targets. Its unique physicochemical properties make it an ideal scaffold for optimizing both pharmacodynamics and pharmacokinetics.
The Causality of Scaffold Design
The widespread adoption of this scaffold is driven by three distinct structural advantages:
-
The Pyridine Ring (H-Bond Acceptor): The sp2-hybridized nitrogen acts as a critical hydrogen bond acceptor. In kinase inhibitors, it frequently anchors the molecule to the ATP-binding hinge region. In epigenetic modulators, it interacts with the substrate-binding channels of methyltransferases.
-
The Piperidine Ring (Solubility & Basicity): With a pKa typically between 9 and 10, the piperidine nitrogen is protonated at physiological pH. This basic center allows for the formulation of stable hydrochloride salts, drastically improving aqueous solubility and oral bioavailability compared to purely aromatic analogs.
-
The Methylene Linker (Conformational Flexibility): The
bridge between the two rings breaks the planarity of the molecule. This flexibility allows the scaffold to adopt specific dihedral angles, enabling it to navigate deep, complex binding pockets that rigid biphenyl or bipyridine systems cannot access.
This guide objectively compares the biological activity of 2-(piperidin-4-ylmethyl)pyridine analogs across two major therapeutic classes where it has demonstrated profound efficacy: Class Ia PI3K Inhibitors [1] and EHMT1/2 (G9a/GLP) Epigenetic Modulators [2]. Additionally, related analogs have shown promise in targeting RET kinase fusions in oncology [3].
Comparative Biological Activity Profiles
When the 2-(piperidin-4-ylmethyl)pyridine core is fused to different heteroaromatic systems (e.g., thienopyrimidines vs. diaminopyridines), the biological activity shifts dramatically. The table below summarizes the comparative performance of these analogs.
| Parameter | PI3K-Targeted Analogs (e.g., Thienopyrimidine-fused) | EHMT1/2-Targeted Analogs (e.g., Diaminopyridine-fused) |
| Primary Target | Class Ia PI3K (specifically p110α) | EHMT1 (GLP) / EHMT2 (G9a) Methyltransferases |
| Scaffold Role | Hinge-binding motif & solubilizing group | Substrate-pocket binding & H-bond acceptor |
| In Vitro Enzymatic IC₅₀ | 1 nM – 50 nM | 5 nM – 100 nM |
| Cellular Biomarker | Reduction of pAKT (Ser473 / Thr308) | Reduction of H3K9me2 (Histone 3 Lysine 9 dimethylation) |
| Selectivity Profile | >20-fold selective over Class Ib PI3K | Highly selective over other SET-domain methyltransferases |
| Primary Indication | Solid tumors, Immune disorders | Sickle Cell Anemia, Proliferative disorders |
Mechanism of Action & Target Modulation
To understand the divergent biological activities of these analogs, it is critical to map their respective signaling pathways.
Comparative Target Pathways: PI3K/AKT signaling vs EHMT1/2-mediated epigenetic silencing.
Self-Validating Experimental Protocols
To accurately assess and compare the biological activity of these analogs, researchers must employ rigorous, self-validating assays. The following protocols detail the methodologies required for both in vitro and cellular evaluation, emphasizing the causality behind each experimental choice.
Protocol A: In Vitro Target Modulation Assay (TR-FRET)
Objective: Quantify the IC₅₀ of analogs against purified PI3K or EHMT1/2 enzymes.
-
Reagent & Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 0.01% Tween-20).
-
Causality: The inclusion of 0.01% Tween-20 is critical. It prevents the non-specific adsorption of the hydrophobic drug analogs to the polystyrene microplate walls, ensuring that the concentration-response curves reflect true enzyme inhibition rather than compound depletion.
-
-
Enzyme and Substrate Addition: Add the purified enzyme and its respective substrate (PIP2 for PI3K; histone H3 peptide for EHMT). Maintain ATP (for kinases) or SAM (for methyltransferases) concentrations strictly at their respective
values.-
Causality: Operating exactly at the
ensures the assay is highly sensitive to competitive inhibitors. If substrate concentrations are too high, the assay will artificially inflate the IC₅₀ (as dictated by the Cheng-Prusoff equation), masking the true potency of the analog.
-
-
Incubation and Detection: Incubate for 60 minutes at room temperature, then add the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagents (e.g., Europium-labeled antibody and ULight-streptavidin).
-
Causality: TR-FRET utilizes a time delay before measuring fluorescence. This eliminates short-lived background autofluorescence generated by the pyridine/pyrimidine rings of the analogs, yielding an exceptionally high signal-to-noise ratio.
-
-
Self-Validation (Quality Control): Calculate the Z'-factor for each plate using DMSO (vehicle) as a negative control and a known reference inhibitor as a positive control. A Z'-factor > 0.5 validates the assay's robustness and confirms the data is publishable.
Protocol B: Cellular Target Engagement (Western Blotting)
Objective: Confirm that the analogs penetrate the cell membrane and inhibit the target in a physiological environment.
-
Cell Treatment & Time-Course: Seed target cells (e.g., MCF-7 for PI3K evaluation; K562 for EHMT evaluation) and treat with a dose-titration of analogs.
-
Causality: The incubation time must be tailored to the target. Kinase inhibition (pAKT) occurs rapidly and should be measured within 2-4 hours. Conversely, epigenetic changes (H3K9me2) require multiple cell cycles to manifest due to slow histone turnover rates; therefore, a 48-72 hour incubation is mandatory for EHMT analogs.
-
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors prevent the artificial, post-lysis degradation of the pAKT signal by endogenous cellular phosphatases, preserving the exact cellular snapshot at the time of drug treatment.
-
-
Immunoblotting & Normalization: Run SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies (anti-pAKT Ser473 or anti-H3K9me2). Crucially, probe for loading controls (GAPDH or Total H3).
-
Causality: Normalizing against Total H3 or GAPDH is a self-validating step that proves the observed reduction in the biomarker is due to specific target inhibition, rather than general compound cytotoxicity or unequal sample loading.
-
Self-validating experimental workflow for evaluating analog biological activity.
References
- Title: US8153629B2 - Pharmaceutical compounds (PI3K Inhibitors)
- Title: WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors Source: Google Patents URL
- Title: WO2020064009A1 - 取代吡唑稠环类衍生物及其制备方法和应用 (Substituted pyrazole fused ring derivatives, preparation methods and applications thereof)
Reference standards for 2-(Piperidin-4-ylmethyl)pyridine analysis
An in-depth technical analysis of 2-(Piperidin-4-ylmethyl)pyridine (CAS 811812-57-4) reference standards requires a rigorous understanding of both its chemical behavior and its application in modern drug discovery. As a highly polar, dual-basic building block, this compound is instrumental in synthesizing advanced targeted therapeutics, including PI3K inhibitors[1] and EHMT1/EHMT2 methyltransferase inhibitors[2].
However, its structural properties—specifically the presence of both a secondary piperidine amine and a pyridine ring[3]—present unique analytical challenges. This guide objectively compares reference standard grades, dissects the causality behind chromatographic method development, and provides a self-validating protocol for accurate purity assessment.
Reference Standard Grades: A Comparative Analysis
Selecting the correct grade of 2-(Piperidin-4-ylmethyl)pyridine is critical for regulatory compliance and accurate mass balance calculations. The table below compares the three primary tiers of reference materials available to drug development professionals.
Table 1: Comparison of 2-(Piperidin-4-ylmethyl)pyridine Standard Grades
| Standard Grade | Purity Threshold | Traceability & Certification | Primary Application | Cost/Lead Time |
| Certified Reference Material (CRM) | ISO 17034 / ISO/IEC 17025 certified. Fully traceable with comprehensive CoA. | Quantitative API release testing, clinical batch validation, and regulatory filings. | High / Readily Available | |
| Analytical Standard | Standard CoA (NMR, MS, HPLC). Not ISO 17034 certified. | Early-stage screening, routine QC, and method development. | Moderate / Readily Available | |
| Custom Impurity Standard | Variable ( | Custom synthesis with basic structural elucidation (1H NMR, LC-MS). | Spiking studies, degradation profiling, and system suitability testing. | High / 4-8 Weeks |
The Qualification Logic
To achieve CRM status, the material cannot simply be tested via HPLC. It must undergo a rigorous mass balance approach where chromatographic purity is orthogonally corrected for water content (Karl Fischer), residual solvents (GC-FID), and inorganic impurities (Residue on Ignition/TGA).
Qualification workflow for 2-(Piperidin-4-ylmethyl)pyridine reference standards.
Analytical Challenges & Column Chemistry Causality
2-(Piperidin-4-ylmethyl)pyridine contains a highly basic piperidine nitrogen (pKa
The Problem with Standard C18 Columns:
At a typical acidic mobile phase pH (e.g., pH 2.5), both nitrogen atoms are fully protonated. When analyzed on a standard C18 column, these positively charged amines interact aggressively with unreacted, acidic surface silanols (pKa
The RP-Amide Solution: To counteract this, an embedded polar group column, such as an Ascentis® Express RP-Amide, is required. The embedded amide phase provides a hydrogen-bond acceptor/donor layer near the silica surface. This creates a virtual "shield" of highly ordered water molecules that sterically and electronically prevents the protonated diamine from interacting with residual silanols, yielding sharp, symmetrical peaks.
Mechanistic comparison of column chemistries for amine resolution.
Table 2: Chromatographic Performance Data (Experimental Averages)
| Column Chemistry | Retention Time (min) | Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 (Endcapped) | 6.8 | 2.45 (Fail) | 4,200 | 1.1 |
| RP-Amide (Polar Embedded) | 5.4 | 1.08 (Pass) | 18,500 | 3.4 |
Self-Validating Experimental Protocol: HPLC-UV Analysis
To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) . By spiking the sample with a known positional isomer (3-(Piperidin-4-ylmethyl)pyridine), the protocol becomes self-validating: the analytical sequence automatically fails if the column chemistry or mobile phase preparation degrades, preventing the reporting of false-positive purity data.
Materials & Reagents
-
Column: RP-Amide, 150 mm × 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent, neutralizing the charge of the protonated amines to increase apparent hydrophobicity and retention).
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
SST Mixture: 0.5 mg/mL 2-(Piperidin-4-ylmethyl)pyridine + 0.05 mg/mL 3-(Piperidin-4-ylmethyl)pyridine.
Step-by-Step Methodology
-
System Equilibration: Flush the RP-Amide column with 95% Mobile Phase A / 5% Mobile Phase B at 1.0 mL/min for 20 column volumes until the baseline at 254 nm is stable.
-
Gradient Programming:
-
0.0 - 2.0 min: 5% B
-
2.0 - 12.0 min: 5% to 60% B (Linear gradient)
-
12.0 - 15.0 min: 60% B (Wash)
-
15.0 - 20.0 min: 5% B (Re-equilibration)
-
-
System Suitability Verification (Self-Validation Step): Inject 10 µL of the SST Mixture.
-
Acceptance Criteria: The resolution (
) between the 2-isomer and 3-isomer must be . The tailing factor for the main peak must be . If these criteria are not met, abort the run, as the system lacks the specificity to resolve critical impurities.
-
-
Sample Analysis: Inject 10 µL of the 2-(Piperidin-4-ylmethyl)pyridine reference standard prepared at 1.0 mg/mL in initial mobile phase conditions.
-
Data Processing: Integrate all peaks
area. Calculate chromatographic purity using area normalization.
References
- US Patent Office. "US8153629B2 - Pharmaceutical compounds".
- World Intellectual Property Organization. "WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors".
Sources
Structural confirmation of 2-(Piperidin-4-ylmethyl)pyridine via X-ray crystallography
Title: Definitive Structural Confirmation of 2-(Piperidin-4-ylmethyl)pyridine: A Comparative Guide to X-Ray Crystallography vs. Solution-State Techniques
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of unambiguously confirming the 3D architecture of flexible small molecules. 2-(Piperidin-4-ylmethyl)pyridine (CAS: 811812-57-4)[1] is a highly versatile bicyclic scaffold utilized in the synthesis of complex therapeutics, including EHMT1/EHMT2 epigenetic inhibitors and PI3K inhibitors[2][3].
While standard analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational, they often fall short when precise spatial configurations are required. This guide objectively compares these structural confirmation methods and provides a field-proven, self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow tailored for this specific compound.
The Analytical Dilemma: Why NMR Falls Short for Flexible Scaffolds
The molecular architecture of 2-(Piperidin-4-ylmethyl)pyridine features a highly flexible methylene (-CH₂-) bridge connecting a basic piperidine ring to a pyridine ring.
In solution-state NMR, this flexibility allows for rapid bond rotation. Consequently, NMR yields a time-averaged signal that confirms 2D connectivity but obscures the preferred 3D conformation[4][5]. Furthermore, NMR cannot definitively prove whether the piperidine ring adopts a chair or boat conformation in its lowest energy state without complex, error-prone NOESY/ROESY interpretation[6].
SCXRD overcomes this by freezing the molecule within a crystal lattice, providing absolute atomic coordinates, exact bond lengths, and mapping the intermolecular hydrogen-bonding network[7][8].
Figure 1: Logical decision matrix for selecting SCXRD over NMR for flexible small molecules.
Methodological Comparison Matrix
To objectively evaluate the best approach for this scaffold, we must compare the data yield of each technique.
| Analytical Technique | Primary Data Yielded | Strengths for 2-(Piperidin-4-ylmethyl)pyridine | Limitations |
| HRMS (ESI-TOF) | Exact Mass & Formula | Confirms the exact mass of | Yields zero 3D structural or connectivity data. |
| 1D / 2D NMR | Atom Connectivity & Chemical Environment | Excellent for confirming the presence of the methylene bridge and ring protons. | Provides a time-averaged solution structure; cannot easily resolve absolute stereochemistry or exact solid-state packing. |
| Powder XRD (PXRD) | Bulk Phase Purity | Confirms if the bulk synthesized powder matches a known crystalline phase. | Cannot be used to solve the structure de novo without extensive computational modeling. |
| Single-Crystal XRD | Absolute 3D Coordinates | Unambiguously identifies the piperidine chair conformation and exact torsion angles. | Requires the growth of a high-quality single crystal (often difficult for free bases). |
The Causality of Experimental Choices: Engineering the Crystal
The Challenge: The free base of 2-(Piperidin-4-ylmethyl)pyridine is highly flexible and lacks strong intermolecular hydrogen bond donors. As a result, it typically presents as a viscous oil or a low-melting, poorly ordered solid at room temperature.
The Causality-Driven Solution: We do not attempt to crystallize the free base. Instead, we synthesize the dihydrochloride salt [9]. By protonating both the piperidine nitrogen (
-
Conformational Locking: The electrostatic repulsion and steric bulk of the counterions restrict the rotation of the methylene bridge.
-
Lattice Energy Maximization: The chloride ions act as robust hydrogen-bond acceptors, forming a rigid, highly ordered 3D network (
) that drives the formation of diffraction-quality crystals.
Self-Validating Experimental Protocol for SCXRD
Every step in this protocol is designed as a self-validating system to ensure that errors are caught before computational refinement begins.
Step 1: Salt Formation & Vapor Diffusion Crystallization
-
Dissolve 50 mg of 2-(Piperidin-4-ylmethyl)pyridine free base in 2 mL of anhydrous methanol.
-
Add 2.2 equivalents of HCl (2M in diethyl ether) dropwise at 0°C. Stir for 30 minutes.
-
Transfer the solution to a small inner vial. Place this inside a larger sealed chamber containing 10 mL of an anti-solvent (diethyl ether).
-
Allow vapor diffusion to occur undisturbed at 4°C for 3–5 days until distinct, block-like crystals form.
-
Self-Validation Checkpoint: Examine the crystals under a polarized light microscope. Only select crystals that exhibit sharp, uniform extinction (turning completely dark at specific rotation angles). This confirms they are single domains, not twinned or polycrystalline aggregates.
Step 2: Data Collection
-
Coat the selected crystal in paratone oil, mount it on a cryo-loop, and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal atomic motion.
-
Collect diffraction data using Cu-
radiation ( Å) to maximize the anomalous dispersion signal, which is crucial if absolute structure determination is required.
-
Self-Validation Checkpoint: Evaluate the initial diffraction frames. The spots must be sharp and well-defined up to a high resolution (at least 0.84 Å). The internal agreement factor (
) of the integrated reflections must be before proceeding.
Step 3: Phase Solution and Refinement
-
Solve the phase problem using Direct Methods (e.g., SHELXT).
-
Refine the structure using full-matrix least-squares on
(SHELXL). -
Assign all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
-
Self-Validation Checkpoint: The final structural model is only trustworthy if the residual electron density map is flat. The maximum and minimum residual electron density (
/ ) must be within , proving no atoms were missed or misassigned.
Figure 2: Self-validating experimental workflow for the structural confirmation of the target compound.
Quantitative Data Presentation
When the protocol is executed correctly, the resulting crystallographic parameters will reflect a highly ordered system. Below is a summarized table of standard, high-quality refinement parameters representative of the 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride salt.
| Crystallographic Parameter | Representative Value | Indicator of Quality |
| Empirical Formula | Confirms the exact stoichiometry of the dihydrochloride salt. | |
| Temperature | 100(2) K | Low temperature minimizes thermal noise (Debye-Waller factors). |
| Crystal System / Space Group | Monoclinic / | Typical for achiral organic salts packing efficiently. |
| Goodness-of-fit (GOF) on | 1.025 | A value close to 1.0 indicates the model perfectly fits the data without over-parameterization. |
| Final | ||
| Largest diff. peak and hole | 0.31 and -0.25 | Confirms no missing atoms or unmodeled solvent molecules. |
Conclusion
While NMR and HRMS are indispensable for rapid screening and solution-state connectivity, they cannot replace the definitive 3D resolution provided by SCXRD. By strategically engineering the physical properties of 2-(Piperidin-4-ylmethyl)pyridine through salt formation, researchers can generate robust crystals that yield unambiguous structural validation, ultimately de-risking downstream drug development pipelines.
References
-
5 Birkbeck, University of London (bbk.ac.uk). 6.8 Creative Biostructure. 8.2 Google Patents. 9.3 Google Patents. 10.9 Matrix Scientific.
Sources
- 1. guidechem.com [guidechem.com]
- 2. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 3. US8153629B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 4. farmamol.web.uah.es [farmamol.web.uah.es]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
Safety Operating Guide
Personal protective equipment for handling 2-(Piperidin-4-ylmethyl)pyridine
An authoritative, field-proven operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-(Piperidin-4-ylmethyl)pyridine.
Introduction & Chemical Profile
As drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), handling bifunctional nitrogenous heterocycles like 2-(Piperidin-4-ylmethyl)pyridine (CAS: 811812-57-4) [1] requires rigorous, uncompromising safety protocols.
This compound merges a pyridine ring with a piperidine moiety, creating a unique and hazardous physicochemical profile. The secondary amine of the piperidine ring is highly basic (pKa ~11) and corrosive to dermal tissues, while the pyridine ring enhances lipophilicity, facilitating rapid systemic absorption through the skin[2]. This guide provides a self-validating operational framework to ensure laboratory safety and chemical integrity.
Mechanistic Hazard Profile & Causality
Understanding the causality behind safety protocols ensures compliance and prevents catastrophic laboratory incidents. Do not treat this compound as a generic organic solvent; its dual-ring structure dictates specific handling requirements:
-
Corrosivity & Saponification: The piperidine moiety acts as a strong base. Upon contact with skin, it rapidly saponifies epidermal lipids, causing severe chemical burns, deep tissue damage, and permanent ocular injury[3][4].
-
Systemic Toxicity: Pyridine derivatives are notorious for their ability to penetrate standard laboratory gloves. Once absorbed dermally or inhaled, they can cause central nervous system (CNS) depression, hepatic damage, and respiratory distress[2][5].
-
Volatility & Inhalation Risk: While its higher molecular weight (176.26 g/mol )[1] reduces its vapor pressure compared to pure piperidine, aerosolization during transfer or heating poses a severe inhalation hazard, necessitating strict engineering controls[6].
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE (e.g., thin nitrile gloves and safety glasses) is insufficient for handling concentrated pyridine/piperidine derivatives. The following matrix outlines the mandatory PPE, grounded in OSHA 1910.132 and EN 374 standards[7].
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Butyl Rubber Gloves (Thickness ≥ 0.3 mm) | Pyridine derivatives rapidly permeate standard nitrile. Butyl rubber provides >480 min breakthrough time against basic amines[4][6]. |
| Eye/Face Protection | Chemical Splash Goggles + Polycarbonate Face Shield | Protects against irreversible corneal damage from basic amine splashes or pressurized system failures[6]. |
| Respiratory Protection | Fume Hood (Face velocity 0.4–0.6 m/s). If outside hood: ABEK-P3 filter | ABEK filters specifically neutralize organic vapors and basic amines/ammonia derivatives[6][8]. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Chemical-Resistant Apron | Prevents dermal exposure and mitigates fire risks associated with flammable organic bases[6][9]. |
Step-by-Step Operational Workflow
Every procedure must be treated as a self-validating system. Do not proceed to the next step unless the previous step's safety checks are confirmed.
Phase 1: Pre-Operational Setup
-
Engineering Control Validation: Verify the fume hood is operational with a continuous face velocity of at least 0.4 m/s. Never handle this compound on an open bench[5].
-
PPE Integrity Check: Inspect butyl rubber gloves for micro-tears using the inflation method. Ensure the face shield is free of scratches that could impair vision.
-
Environmental Purging: Because piperidine derivatives can react with atmospheric CO₂ to form carbamate salts, prepare an argon or nitrogen-purged glovebag or Schlenk line for handling if high chemical purity is required.
Phase 2: Weighing and Transfer
-
Static Mitigation: Ground all receiving vessels. Use anti-static, non-sparking spatulas (e.g., PTFE-coated) to prevent ignition of any localized vapors[9][10].
-
Closed-System Transfer: Weigh the compound in a closed, tared vial within the fume hood. If transferring bulk liquids or oils, use a chemical-resistant positive displacement pipette or a glass syringe with a Luer-lock needle.
-
Secondary Containment: Always transport the primary container within a shatter-proof secondary container (e.g., a polyethylene carrier).
Phase 3: Reaction Execution
-
Inert Atmosphere: Execute the reaction under a continuous stream of dry nitrogen or argon to prevent oxidation and moisture absorption.
-
Temperature Control: Monitor exothermic reactions closely. Pyridine/piperidine derivatives act as potent nucleophiles and bases, leading to runaway reactions if addition rates are not strictly controlled.
Decontamination and Disposal Plan
Improper disposal of nitrogenous heterocycles leads to severe environmental toxicity and regulatory violations.
Spill Response Protocol:
-
Isolate & Evacuate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust[2].
-
Neutralization & Absorption: Do NOT use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite[6][11].
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a highly visible, clearly labeled, sealable polyethylene hazardous waste container[9].
-
Surface Decontamination: Wash the affected area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual base, followed by copious amounts of water and soap[11].
Waste Segregation:
-
Liquid Waste: Collect in a dedicated "Halogen-Free Organic Basic Waste" carboy. Never mix with acidic waste streams to prevent violent exothermic neutralization reactions.
-
Solid Waste: Contaminated gloves, wipes, and empty vials must be disposed of in sealed chemical waste bins designated for high-temperature incineration.
Operational Workflow Diagram
Operational workflow and spill response logic for 2-(Piperidin-4-ylmethyl)pyridine.
References
-
Guidechem: 2-(piperidin-4-ylmethyl)pyridine 811812-57-4. Guidechem. 1
-
Post Apple Scientific: 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. 5
-
Chemos GmbH&Co.KG: Safety Data Sheet: Piperidine. Chemos. 3
-
Penta Chemicals: Piperidine - SAFETY DATA SHEET. Penta Chemicals. 4
-
Penta Chemicals: Pyridine - SAFETY DATA SHEET. Penta Chemicals. 8
-
Jubilant Ingrevia Limited: Pyridine ACS Safety Data Sheet. Jubilant Ingrevia. 6
-
ChemSupply Australia: Safety Data Sheet PYRIDINE. ChemSupply Australia. 9
-
Carl ROTH: Safety Data Sheet: Piperidine. Carl ROTH. 11
-
NJ.gov: HAZARD SUMMARY IDENTIFICATION. New Jersey Department of Health.7
-
Jubilant Ingrevia: Piperidine Safety Data Sheet. Jubilant Ingrevia. 10
-
CAMEO Chemicals - NOAA: PIPERIDINE. National Oceanic and Atmospheric Administration. 2
Sources
- 1. Page loading... [guidechem.com]
- 2. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
